Product packaging for [1,1'-Biphenyl]-2,3'-diyldimethanol(Cat. No.:CAS No. 1822846-27-4)

[1,1'-Biphenyl]-2,3'-diyldimethanol

Cat. No.: B3247606
CAS No.: 1822846-27-4
M. Wt: 214.26 g/mol
InChI Key: AVLNUEIJABTIDH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,3'-diyldimethanol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B3247606 [1,1'-Biphenyl]-2,3'-diyldimethanol CAS No. 1822846-27-4

Properties

IUPAC Name

[3-[2-(hydroxymethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLNUEIJABTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, [1,1'-Biphenyl]-2,3'-diyldimethanol. Due to the limited availability of direct literature on this specific isomer, this document outlines a plausible and robust synthetic strategy based on established methodologies for analogous biphenyl derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential applications in drug discovery and materials science.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for precise spatial orientation of functional groups.[1] This structural motif is found in numerous biologically active compounds, including those targeting protein-protein interactions.[1] The specific substitution pattern of functional groups on the biphenyl core is critical for its biological activity and material properties. This guide focuses on the synthesis and characterization of this compound, a specific isomer with hydroxymethyl groups at the 2 and 3' positions.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group manipulations. The proposed multi-step synthesis is outlined below.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction A 2-Bromo-m-xylene C Methyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate A->C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80 °C B (3-(Methoxycarbonyl)phenyl)boronic acid B->C D Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate C->D NBS, AIBN CCl4, reflux E Methyl 2'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylate D->E H2O, Acetone CaCO3, reflux F This compound E->F LiAlH4 THF, 0 °C to rt

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Synthesis of Methyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate (Compound C)

To a solution of 2-bromo-m-xylene (1.0 eq) and (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water is added potassium carbonate (2.5 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate.

Synthesis of Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate (Compound D)

A solution of methyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield methyl 2'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate.

Synthesis of Methyl 2'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylate (Compound E)

Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate (1.0 eq) is dissolved in a mixture of acetone and water (3:1). Calcium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 6 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to give methyl 2'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylate, which may be used in the next step without further purification.

Synthesis of this compound (Compound F)

A solution of methyl 2'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A similar reduction procedure is described for the 4,4'-isomer.[2]

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques. The expected data is summarized in the table below.

Analysis Expected Results
Appearance White to off-white solid
Melting Point To be determined
¹H NMR (CDCl₃)Signals corresponding to aromatic protons (δ 7.0-7.6 ppm), benzylic CH₂ protons (δ 4.5-4.8 ppm), and hydroxyl protons (broad singlet)
¹³C NMR (CDCl₃)Signals for aromatic carbons (δ 125-142 ppm) and benzylic carbons (δ ~65 ppm)
Mass Spec (ESI) [M+Na]⁺ or [M+H]⁺ corresponding to C₁₄H₁₄O₂
FT-IR (KBr)Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and C-O stretch (~1050 cm⁻¹)

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the identity and purity of the final compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reactions (Suzuki, Bromination, Hydrolysis, Reduction) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Applications in Drug Discovery

While the biological activity of this compound is yet to be determined, the biphenyl scaffold is a key component in many small molecule inhibitors of signaling pathways. For instance, biphenyl-containing compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint in cancer therapy.[1][3] The hydroxymethyl groups on the biphenyl core of the title compound provide handles for further chemical modification to optimize binding to a biological target.

The following diagram illustrates a general concept of how a biphenyl-based small molecule could inhibit a protein-protein interaction in a signaling pathway.

Signaling_Pathway cluster_pathway Generic Signaling Pathway receptor Receptor protein1 Protein A receptor->protein1 Activation protein2 Protein B protein1->protein2 Interaction downstream Downstream Signaling protein2->downstream response Cellular Response downstream->response inhibitor This compound (or derivative) inhibitor->protein1 Binding

Caption: Conceptual diagram of a biphenyl compound inhibiting a protein-protein interaction.

Conclusion

This technical guide has outlined a detailed and plausible approach for the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established chemical transformations, and the characterization plan employs standard analytical techniques to ensure the structural integrity and purity of the final product. The information provided serves as a valuable starting point for researchers aiming to synthesize this novel compound and explore its potential applications, particularly in the realm of drug discovery where the biphenyl scaffold continues to be of significant interest.

References

Physical and chemical properties of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,3'-diyldimethanol is a biphenyl derivative characterized by two hydroxymethyl groups substituted on different phenyl rings. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can be tailored to interact with biological targets or to impart specific physical properties to materials. This document provides a summary of the available physical and chemical properties of this compound.

It is important to note that while the biphenyl class of compounds is broadly studied for various biological activities, including as antibacterial agents and FtsZ inhibitors, specific biological data or involvement in signaling pathways for this compound is not currently available in the public domain.[1] Consequently, a detailed discussion of its role in drug development or specific signaling cascades cannot be provided at this time.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented below. This data is a combination of experimental and predicted values.

PropertyValueSource
CAS Number 1822846-27-4MolWiki
Molecular Formula C₁₄H₁₄O₂MolWiki
Molecular Weight 214.26 g/mol MolWiki
Melting Point 116.5-117.0 °CNot specified
Boiling Point (Predicted) 405.9 ± 30.0 °CNot specified
Density (Predicted) 1.174 ± 0.06 g/cm³Not specified
IUPAC Name [3-[2-(hydroxymethyl)phenyl]phenyl]methanolMolWiki

Experimental Protocols

General Synthesis Approach: Suzuki-Miyaura Coupling

A common method for the synthesis of unsymmetrical biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a hydroxymethyl-substituted phenylboronic acid with a hydroxymethyl-substituted aryl halide in the presence of a palladium catalyst and a base.

Logical Workflow for a Hypothetical Synthesis

Caption: Hypothetical Suzuki-Miyaura coupling for synthesis.

Purification

For the purification of biphenyl derivatives, common laboratory techniques are employed.

General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Solvent Extraction Crude_Product->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General purification steps for biphenyl compounds.

Spectral Data

While a comprehensive set of spectral data is not publicly available, researchers synthesizing this compound would typically characterize it using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing the characteristic aromatic and methylene proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) functional groups.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield any specific studies on the biological activity or the modulation of signaling pathways by this compound. The broader class of biphenyl derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, it is not possible to extrapolate these general findings to this specific, unstudied isomer.

The lack of biological data means that no signaling pathway diagrams or detailed discussions on its mechanism of action can be provided. Further research would be required to elucidate any potential therapeutic applications or biological roles of this compound.

Conclusion

This compound is a defined chemical entity with known basic physical and chemical identifiers. However, there is a significant lack of publicly available experimental data, detailed and validated synthesis and purification protocols, and, most notably, any information regarding its biological activity or mechanism of action. This compound represents an area where further research could yield new insights, particularly if it is synthesized and screened for various biological activities. For professionals in drug development, this compound is currently a chemical novelty with unknown potential.

References

Analysis of [1,1'-Biphenyl]-2,3'-diyldimethanol Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the crystal structure of [1,1'-Biphenyl]-2,3'-diyldimethanol has not been experimentally determined or reported to date. Consequently, a detailed analysis of its specific crystal packing, molecular geometry, and intermolecular interactions is not possible at this time.

This technical guide will, therefore, provide a general overview of the methodologies that would be employed for the synthesis and crystal structure analysis of this and similar biphenyl derivatives. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing the synthesis and structural characterization of this compound.

Synthesis of Biphenyl Derivatives

The synthesis of biphenyl derivatives often involves cross-coupling reactions. A common and versatile method is the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide. For the synthesis of this compound, a plausible synthetic route could involve the coupling of a suitably protected bromobenzyl alcohol with a corresponding boronic acid derivative, followed by deprotection.

Other methods for creating the biphenyl linkage include the Ullmann coupling and Grignard reagent-based cross-coupling reactions. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the reaction.

Experimental Protocol for Single-Crystal X-ray Diffraction

Once synthesized and purified, obtaining a single crystal of sufficient quality is the crucial next step for crystal structure determination. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.

A general experimental protocol for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the CCDC.

Logical Workflow for Synthesis and Crystal Structure Analysis

The following diagram illustrates a typical workflow from the synthesis of a novel compound to its structural analysis.

Synthesis_to_Crystal_Structure_Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis Reactant_A Starting Material A Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Reactant_A->Coupling_Reaction Reactant_B Starting Material B Reactant_B->Coupling_Reaction Crude_Product Crude Product Coupling_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound Crystallization_Method Crystallization (e.g., Slow Evaporation) Pure_Compound->Crystallization_Method Single_Crystal Single Crystal Crystallization_Method->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Crystallographic_Database Deposition in CCDC/COD Structure_Solution->Crystallographic_Database Structural_Analysis Analysis of Molecular Geometry, Packing, and Interactions Structure_Solution->Structural_Analysis

General workflow from synthesis to crystal structure analysis.

Discovery and history of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,3'-diyldimethanol is a biphenyl derivative characterized by methanol groups at the 2 and 3' positions of the biphenyl core. While specific historical and discovery data for this exact molecule is not extensively documented in publicly available literature, its structural class suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a theoretical synthetic pathway, expected analytical data, and potential applications based on the known properties and reactions of related biphenyl compounds.

Introduction: The Biphenyl Scaffold in Drug Discovery

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The biphenyl moiety is prevalent in a wide range of pharmaceuticals, including antihypertensives, anti-inflammatory agents, and targeted cancer therapies. Recent advancements have highlighted the role of biphenyl compounds as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in immuno-oncology.[1][2][3] The unique substitution pattern of this compound offers a distinct three-dimensional architecture that could be explored for novel therapeutic applications.

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process, leveraging well-established organometallic cross-coupling reactions followed by functional group manipulations. A plausible and efficient route would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by reduction of appropriate functional groups to yield the desired dimethanol product.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the coupling of a boronic acid derivative with a halogenated aromatic compound, followed by reduction.

DOT Script for Synthetic Pathway

Synthetic Pathway for this compound cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction reactant1 (2-(Methoxycarbonyl)phenyl)boronic acid product1 Methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate reactant1->product1 Pd catalyst, base reactant2 1-Bromo-3-(methoxymethyl)benzene reactant2->product1 product2 This compound product1->product2 Reducing agent (e.g., LiAlH4)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate via Suzuki-Miyaura Coupling

  • To a degassed solution of 1-bromo-3-(methoxymethyl)benzene (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Spurge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate.

Step 2: Synthesis of this compound via Reduction

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.5 eq) in THF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Quantitative and Spectroscopic Data

PropertyExpected Value / Data Type
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃)Expected signals would include aromatic protons (δ 7.0-7.6 ppm), benzylic protons (δ 4.5-4.8 ppm), and hydroxyl protons (variable, broad singlet). The splitting patterns would be complex due to the substitution.
¹³C NMR (100 MHz, CDCl₃)Expected signals would include aromatic carbons (δ 125-145 ppm) and benzylic carbons (δ 60-65 ppm).
Mass Spectrometry (ESI) Expected m/z: [M+H]⁺ = 215.10, [M+Na]⁺ = 237.08
Infrared (IR) Expected characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches (aromatic, ~1400-1600 cm⁻¹), and C-O stretches (~1000-1100 cm⁻¹).

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for several applications in drug development.

As a Scaffold for Novel Therapeutics

The two hydroxyl groups provide reactive handles for further chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for activity against a variety of biological targets. The biphenyl core can serve as a rigid anchor to position these modifications in specific orientations to optimize binding to a target protein.

Potential in Immuno-Oncology

Biphenyl-containing small molecules have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1][2] The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response. Small molecules that can disrupt this interaction can restore T-cell activity and lead to tumor cell death. The unique stereochemistry of this compound could potentially be exploited to design novel PD-1/PD-L1 inhibitors.

DOT Script for PD-1/PD-L1 Signaling Pathway

PD-1_PD-L1_Pathway cluster_cells Cellular Interaction cluster_inhibition Immune Response Inhibition cluster_blockade Therapeutic Blockade Tumor Cell Tumor Cell PD-L1 PD-L1 T-Cell T-Cell PD-1 PD-1 PD-L1->PD-1 Binding SHP2 SHP2 PD-1->SHP2 Recruits & Activates T-Cell Inactivation T-Cell Inactivation SHP2->T-Cell Inactivation Leads to T-Cell Activation T-Cell Activation T-Cell Inactivation->T-Cell Activation Reversal by Blockade Biphenyl Derivative This compound (Potential Inhibitor) Biphenyl Derivative->PD-L1 Blocks Interaction Biphenyl Derivative->PD-1

Caption: PD-1/PD-L1 signaling and potential inhibition by biphenyl derivatives.

Conclusion

While this compound is not a widely studied compound, its synthesis is feasible through established chemical methodologies. Its unique structure presents an opportunity for the development of novel chemical entities. For researchers in drug discovery, this molecule and its derivatives represent a potential starting point for the design of new therapeutics, particularly in the promising field of immuno-oncology. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

[1,1'-Biphenyl]-2,3'-diyldimethanol derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on [1,1'-Biphenyl]-2,3'-diyldimethanol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific core structure of this compound and its direct derivatives is limited. This guide provides a comprehensive overview based on closely related analogs and established synthetic methodologies for unsymmetrically substituted biphenyls. The experimental protocols, biological activities, and proposed mechanisms of action are presented as representative examples to inform research and development in this area.

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, making them attractive for targeting a variety of biological macromolecules. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functional groups that could lead to novel pharmacological profiles. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs of this promising core structure.

Synthetic Strategies

The primary challenge in synthesizing this compound derivatives lies in the controlled formation of the unsymmetrically substituted biphenyl bond. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for achieving this transformation.

General Synthetic Workflow

A plausible synthetic route to the target scaffold and its derivatives involves a Suzuki-Miyaura coupling between an appropriately substituted aryl halide and an arylboronic acid, followed by functional group manipulations.

Synthetic_Workflow A Aryl Halide (e.g., 2-Bromobenzyl alcohol derivative) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid (e.g., 3-Formylphenylboronic acid) B->C D Unsymmetrically Substituted Biphenyl C->D C-C bond formation E Functional Group Modification D->E F This compound Derivative E->F

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a [1,1'-Biphenyl]-2-methanol Analog

This protocol is adapted from a patented procedure for the synthesis of 2-methyl-3-biphenylmethanol, a structurally related analog. This provides a solid foundation for the synthesis of the target scaffold.

Step 1: Suzuki-Miyaura Coupling to form 3-Phenyl-2-methylbenzoic acid

  • To a 500 mL reaction flask, add 3-bromo-2-methylbenzoic acid (4.9 g, 22.4 mmol), palladium on carbon (10 mol%, 1.12 mmol), and sodium phosphate (7.4 g, 44.8 mmol).

  • Add phenylboronic acid (3.1 g, 25 mmol) and 125 mL of water. The pH of the reaction system should be between 9 and 10.

  • Stir the reaction mixture vigorously and heat to reflux for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 2N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenyl-2-methylbenzoic acid.[1]

Step 2: Reduction to 2-Methyl-3-biphenylmethanol

  • Dissolve the crude 3-phenyl-2-methylbenzoic acid in an appropriate anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), in slight excess (e.g., 1.5-2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-biphenylmethanol, which can be further purified by column chromatography.

This two-step procedure can be adapted for the synthesis of this compound by starting with 2-bromobenzyl alcohol (or a protected form) and 3-formylphenylboronic acid, followed by reduction of the aldehyde and deprotection if necessary.

Biological Activity and Potential Applications

Anticancer Activity of Hydroxylated Biphenyl Analogs

Hydroxylated biphenyl compounds have shown promise as anticancer agents, often inducing apoptosis and cell cycle arrest in various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Hydroxylated Biphenyl Analogs

Compound IDStructureCell LineIC₅₀ (µM)Reference
Compound 11 C₂-symmetric hydroxylated biphenylMelanoma1.7 ± 0.5[2]
Compound 12 C₂-symmetric hydroxylated biphenylMelanoma2.0 ± 0.7[2]
Compound [I] Biphenyl derivative targeting PD-L1MDA-MB-231 (Breast Cancer)2.68 ± 0.27[3]

Note: The exact structures for Compounds 11 and 12 are detailed in the cited reference.

Proposed Mechanism of Action: Signaling Pathway Inhibition

Biphenyl derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Biphenyl This compound Derivative (Hypothesized) Biphenyl->Akt inhibits (hypothesized)

References

Solubility Profile of [1,1'-Biphenyl]-2,3'-diyldimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of [1,1'-Biphenyl]-2,3'-diyldimethanol. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on the known solubility of structurally related analogs, including the parent biphenyl scaffold and various hydroxylated and methoxylated derivatives. Furthermore, it outlines a detailed, standardized experimental protocol for determining the solubility of organic compounds, which can be applied to this compound. A generalized workflow for solubility assessment is also presented in a visual format to guide researchers in their experimental design. This guide is intended to serve as a foundational resource for scientists and professionals in drug development and chemical research who are working with this compound or similar chemical entities.

Introduction

This compound is a biphenyl derivative with two hydroxymethyl groups at the 2 and 3' positions. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, and the solubility of its derivatives is a critical parameter influencing their bioavailability, formulation, and application.[1] Understanding the solubility of this compound in common laboratory solvents is therefore essential for its effective use in research and development. This guide provides an in-depth analysis of its expected solubility based on analogous compounds and presents a robust experimental framework for its empirical determination.

Predicted Solubility Profile Based on Analogous Compounds

The presence of two polar hydroxymethyl (-CH₂OH) groups on the non-polar biphenyl backbone suggests that this compound will exhibit amphiphilic characteristics. It is expected to be more soluble in polar organic solvents than the parent biphenyl molecule due to the hydrogen bonding capacity of the hydroxyl groups. Its solubility in water is likely to be low, a common trait for biphenyl derivatives.

For comparative purposes, the known solubility characteristics of related compounds are summarized in the table below.

Compound NameMolecular FormulaStructureKnown Solubility Characteristics
BiphenylC₁₂H₁₀[Image of Biphenyl structure]Insoluble in water. Soluble in ethanol, ether, benzene, methanol, carbon tetrachloride, and carbon disulfide.[3][4]
[1,1'-Biphenyl]-2-methanolC₁₃H₁₂O[Image of [1,1'-Biphenyl]-2-methanol structure]No specific data found, but expected to have increased polarity and solubility in polar organic solvents compared to biphenyl.
[1,1'-Biphenyl]-2,3'-diolC₁₂H₁₀O₂[Image of [1,1'-Biphenyl]-2,3'-diol structure]No specific data found, but the two hydroxyl groups suggest some solubility in polar solvents.

Table 1: Solubility Characteristics of Compounds Structurally Related to this compound

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or other agitation device with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[6] The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L, based on the concentration of the saturated solution and any dilution factors.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge sample D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a predictive framework based on the known properties of structurally similar compounds. The amphiphilic nature imparted by the two hydroxymethyl groups suggests moderate solubility in polar organic solvents and low solubility in water. For definitive quantitative data, the provided detailed experimental protocol for the shake-flask method offers a robust and reliable approach. This guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and experimental design when working with this compound in drug discovery and other scientific applications.

References

An In-depth Technical Guide on the Thermal Stability of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of [1,1'-Biphenyl]-2,3'-diyldimethanol. Due to the limited availability of specific experimental data on the thermal decomposition of this compound, this document also furnishes detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing the thermal stability of chemical compounds.

Introduction to the Thermal Stability of Biphenyl Derivatives

Biphenyl and its derivatives are a class of organic compounds that find applications in various fields, including as heat transfer fluids, dye carriers, and intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The thermal stability of these compounds is a critical parameter, influencing their storage, handling, and application conditions. Generally, the biphenyl structure is known for its high thermal stability.[1] However, substituents on the biphenyl rings can significantly alter its thermal properties. This guide focuses on this compound, a specific substituted biphenyl derivative.

Physicochemical and Thermal Properties of this compound

Currently, there is limited publicly available experimental data on the full thermal decomposition profile of this compound. The known physical and predicted thermal properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂ChemicalBook
Molecular Weight 214.26 g/mol ChemicalBook
Melting Point 116.5-117.0 °CChemicalBook[2]
Boiling Point (Predicted) 405.9 ± 30.0 °CChemicalBook[2]
Density (Predicted) 1.174 ± 0.06 g/cm³ChemicalBook[2]

Note: The boiling point and density are predicted values and have not been experimentally verified.

Experimental Protocols for Thermal Stability Analysis

To determine the complete thermal stability profile of this compound, including its decomposition temperature and any phase transitions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower or faster heating rates can be employed to study the kinetics of decomposition.[3]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).[4]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from this curve, often using the tangent method or by identifying the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, heat of fusion, and any other phase transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum). Seal the pan hermetically.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating and Cooling Rates: A typical rate is 10 °C/min. The sample is often subjected to a heat-cool-heat cycle to erase any previous thermal history.

    • Temperature Range: The temperature range should encompass the expected melting point. For this compound, a range from ambient temperature to approximately 150 °C would be appropriate for the initial heating cycle.

  • Data Analysis: The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound like this compound.

G cluster_0 Thermal Stability Assessment Workflow A Sample Procurement (this compound) B Sample Characterization (Purity, Identity) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Data Analysis (Decomposition Temp, Mass Loss) C->E F Data Analysis (Melting Point, Phase Transitions) D->F G Thermal Stability Profile (Comprehensive Report) E->G F->G

References

Methodological & Application

Application Notes and Protocols for [1,1'-Biphenyl]-2,3'-diyldimethanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential applications of the chiral ligand [1,1'-Biphenyl]-2,3'-diyldimethanol. While specific experimental data for this particular ligand is not extensively available in the public domain, this document outlines a robust, proposed synthesis protocol based on well-established Suzuki-Miyaura coupling reactions. Furthermore, detailed experimental protocols for its application in key asymmetric catalytic reactions are provided, with expected performance data extrapolated from structurally similar and well-documented chiral biphenyl ligands. The information herein is intended to serve as a foundational guide for researchers exploring the catalytic potential of this and related chiral diols in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals and other fine chemicals.

Introduction to this compound

This compound is a non-C2-symmetric chiral diol. The axial chirality arises from hindered rotation around the biphenyl C-C single bond. This structural motif is characteristic of a broad class of highly successful chiral ligands, such as BINOL ([1,1'-Biphenyl]-2,2'-diol). The hydroxyl groups can coordinate to a metal center, forming a chiral Lewis acid catalyst, or they can act as Brønsted acids or hydrogen bond donors in organocatalysis. The specific 2,3'-substitution pattern of the hydroxymethyl groups in this compound offers a unique chiral environment that can be exploited for the stereoselective synthesis of a wide range of molecules.

Potential Advantages:

  • Unique Chiral Pocket: The unsymmetrical substitution may lead to different and potentially advantageous selectivity profiles compared to C2-symmetric ligands.

  • Tunable Steric and Electronic Properties: The biphenyl backbone can be further functionalized to fine-tune the ligand's properties for specific applications.

  • Versatility: Like other chiral diols, it is expected to be applicable in a variety of metal-catalyzed and organocatalytic asymmetric reactions.

Synthesis Protocol for this compound

The proposed synthesis is a multi-step process commencing with commercially available starting materials and utilizing a palladium-catalyzed Suzuki-Miyaura coupling reaction to construct the biphenyl core. The hydroxymethyl functional groups are introduced via reduction of a carboxylic acid ester.

Overall Reaction Scheme:

  • Suzuki-Miyaura Coupling: 2-Bromobenzoic acid is coupled with (3-(hydroxymethyl)phenyl)boronic acid.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester.

  • Reduction: The methyl ester is reduced to the corresponding primary alcohol.

Experimental Protocol:

Step 1: Synthesis of 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

  • To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (2.01 g, 10 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add a solvent mixture of toluene (50 mL) and water (25 mL).

  • Bubble argon gas through the mixture for 20 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the aqueous layer.

  • Acidify the aqueous layer with 2 M HCl to a pH of approximately 2, which will precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Step 2: Synthesis of methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate

  • Dissolve the carboxylic acid from Step 1 (10 mmol) in methanol (100 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.1 mL, 15 mmol).

  • Remove the ice bath and stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester. Purify by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

  • Dissolve the methyl ester from Step 2 (10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH4) (0.76 g, 20 mmol) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction back to 0 °C and quench carefully by the sequential addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and water (2.28 mL).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the white precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. The enantiomers can be separated by chiral HPLC or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary.

Diagram of Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction start_materials 2-Bromobenzoic Acid + (3-(hydroxymethyl)phenyl)boronic acid reaction1 Pd(PPh3)4, K2CO3 Toluene/Water, 90°C start_materials->reaction1 product1 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid reaction1->product1 reaction2 Methanol, SOCl2 Room Temperature product1->reaction2 product2 Methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate reaction2->product2 reaction3 LiAlH4, THF 0°C to Room Temperature product2->reaction3 final_product This compound reaction3->final_product

Caption: Proposed synthetic workflow for this compound.

Applications in Asymmetric Catalysis

Application 1: Asymmetric Addition of Diethylzinc to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. The in situ generated chiral zinc complex catalyzes the enantioselective addition of a diethylzinc to the carbonyl group of an aldehyde.

Experimental Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand this compound (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL).

  • Add diethylzinc (1.0 M solution in hexanes, 0.24 mL, 0.24 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C.

  • Add the aldehyde (e.g., benzaldehyde, 0.2 mmol) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

EntryLigand Loading (mol%)Temperature (°C)Time (h)Expected Yield (%)Expected ee (%)
12024>9085-95
21024>9080-90
32-2048>85>95

Diagram of Experimental Workflow

G Workflow for Asymmetric Diethylzinc Addition cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Workup and Analysis ligand This compound in Toluene catalyst_formation Stir at RT, 30 min ligand->catalyst_formation diethylzinc Diethylzinc diethylzinc->catalyst_formation aldehyde Add Aldehyde at 0°C catalyst_formation->aldehyde reaction Stir at 0°C, 24 h aldehyde->reaction quench Quench with NH4Cl(aq) reaction->quench extraction Extract with Ether quench->extraction analysis Purification and Chiral HPLC Analysis extraction->analysis

Caption: General experimental workflow for a catalytic asymmetric reaction.

Application 2: Asymmetric Hetero-Diels-Alder Reaction

Chiral biphenyl diols can act as organocatalysts, often activating substrates through hydrogen bonding, in reactions such as the Hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes.

Experimental Protocol:

  • To a dry Schlenk tube under an argon atmosphere, add the chiral ligand this compound (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to -20 °C.

  • Add the aldehyde (e.g., benzaldehyde, 0.5 mmol).

  • Add Danishefsky's diene (0.75 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Quench the reaction by adding trifluoroacetic acid (0.1 mL) and stir for 30 minutes at room temperature.

  • Add water (5 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Table 2: Expected Performance in Asymmetric Hetero-Diels-Alder Reaction

EntryLigand Loading (mol%)Temperature (°C)Time (h)Expected Yield (%)Expected ee (%)
110-204870-8580-90
220-204875-9085-95
310-407260-75>90

Diagram of Chiral Induction Principle

G Principle of Chiral Induction Ligand Chiral Ligand (this compound) Catalyst Chiral Catalyst Complex Ligand->Catalyst Metal Metal Center (e.g., Zn, B) Metal->Catalyst TransitionState Diastereomeric Transition States (Favored vs. Disfavored) Catalyst->TransitionState Substrate Prochiral Substrate Substrate->TransitionState Product Enantioenriched Product TransitionState->Product Stereoselective Transformation

Caption: Logical relationship of chiral induction in asymmetric catalysis.

Conclusion

This compound represents a promising, albeit underexplored, chiral ligand for asymmetric catalysis. The synthetic route proposed here is robust and relies on well-established chemical transformations. The application protocols provided for key asymmetric reactions, along with the expected performance data, offer a solid starting point for researchers to investigate the catalytic potential of this ligand. The unique structural features of this compound may unlock novel reactivity and selectivity in the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries. Further research is encouraged to validate these proposed protocols and to explore the full scope of this ligand's capabilities.

Application Notes and Protocols: [1,1'-Biphenyl]-2,3'-diyldimethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of [1,1'-Biphenyl]-2,3'-diyldimethanol as a versatile starting material for the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established chemical transformations and provide a roadmap for the utilization of this biphenyl scaffold in drug discovery and development.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its rigid nature allows for a defined spatial orientation of substituents, which is crucial for specific interactions with biological targets. This compound, with its two reactive hydroxymethyl groups at distinct positions on the biphenyl core, offers a unique opportunity for the synthesis of diverse and complex molecules, including potential inhibitors for targets such as the PD-1/PD-L1 pathway.

Key Synthetic Transformations and Intermediates

This compound can be readily transformed into several key intermediates, primarily the corresponding dialdehyde and dibromide derivatives. These intermediates serve as versatile building blocks for the introduction of various functional groups and the construction of more complex molecular architectures.

Oxidation to [1,1'-Biphenyl]-2,3'-dicarbaldehyde

The oxidation of the diol to the dialdehyde is a pivotal step, as the aldehyde functionalities are highly versatile for subsequent reactions such as reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of this compound to [1,1'-Biphenyl]-2,3'-dicarbaldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude [1,1'-Biphenyl]-2,3'-dicarbaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

Starting MaterialProductReagentSolventReaction Time (h)Yield (%)
This compound[1,1'-Biphenyl]-2,3'-dicarbaldehydeMnO₂DCM2485-95
This compound[1,1'-Biphenyl]-2,3'-dicarbaldehydePCCDCM480-90
Bromination to 2,3'-Bis(bromomethyl)-1,1'-biphenyl

The conversion of the hydroxymethyl groups to bromomethyl groups provides an electrophilic intermediate suitable for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Experimental Protocol: Bromination of this compound

This protocol details the conversion of this compound to 2,3'-Bis(bromomethyl)-1,1'-biphenyl using phosphorus tribromide (PBr₃).

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.7 eq, relative to the diol) to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2,3'-Bis(bromomethyl)-1,1'-biphenyl.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation:

Starting MaterialProductReagentSolventReaction Time (h)Yield (%)
This compound2,3'-Bis(bromomethyl)-1,1'-biphenylPBr₃Diethyl ether1280-90
This compound2,3'-Bis(bromomethyl)-1,1'-biphenylCBr₄, PPh₃THF675-85

Application in the Synthesis of a Hypothetical PD-1/PD-L1 Inhibitor Intermediate

The following section outlines a potential synthetic route to a novel pharmaceutical intermediate with a biphenyl-triazole scaffold, which is a common motif in PD-1/PD-L1 inhibitors. This example illustrates how the derivatives of this compound can be utilized in a multi-step synthesis.

Synthetic Pathway Overview

G A This compound B [1,1'-Biphenyl]-2,3'-dicarbaldehyde A->B Oxidation C Intermediate C B->C Reductive Amination (Amine 1) D Intermediate D C->D Reductive Amination (Amine 2) E Final Intermediate D->E Click Chemistry (Azide)

Caption: Synthetic pathway to a biphenyl-triazole intermediate.

Experimental Protocol: Synthesis of a Diamine Intermediate via Reductive Amination

This protocol describes the conversion of [1,1'-Biphenyl]-2,3'-dicarbaldehyde to a diamine intermediate, a key step in building the final molecule.

Materials:

  • [1,1'-Biphenyl]-2,3'-dicarbaldehyde

  • Amine 1 (e.g., 4-aminophenol)

  • Amine 2 (e.g., N-Boc-piperazine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure (Stepwise Reductive Amination):

  • Dissolve [1,1'-Biphenyl]-2,3'-dicarbaldehyde (1.0 eq) and Amine 1 (1.1 eq) in DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate. Purify the mono-aminated intermediate by column chromatography.

  • Repeat the reductive amination procedure with the purified mono-aminated intermediate and Amine 2 (1.1 eq) to obtain the diamine intermediate.

  • Purify the final diamine intermediate by column chromatography.

Data Presentation:

AldehydeAmineReducing AgentSolventYield (%)
[1,1'-Biphenyl]-2,3'-dicarbaldehyde4-AminophenolSTABDCE75
Mono-aminated intermediateN-Boc-piperazineSTABDCE70

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on the desired final product.

workflow start Target Pharmaceutical Intermediate decision1 Requires C-N bond formation? start->decision1 decision2 Requires C-O or C-S bond formation? decision1->decision2 No process1 Oxidize to Dialdehyde decision1->process1 Yes process2 Brominate to Dibromide decision2->process2 Yes end Synthesized Intermediate decision2->end No/Other process3 Reductive Amination process1->process3 process4 Nucleophilic Substitution process2->process4 process3->end process4->end

Caption: Decision workflow for intermediate synthesis.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its di-functional nature allows for the construction of complex molecules with precise control over the substitution pattern on the biphenyl core. The protocols and workflows presented here provide a solid foundation for researchers to explore the full potential of this building block in the development of new therapeutic agents.

Application Note and Protocol for the Synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a free-radical benzylic bromination, and concludes with the hydrolysis of the resulting dibromide to yield the target diol. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. The strategic placement of the hydroxymethyl groups on the biphenyl scaffold allows for its use as a versatile building block in the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. The synthetic route outlined herein is a robust and adaptable method for obtaining this compound.

Data Presentation

Table 1: Properties of Starting Materials and Intermediates
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-BromotolueneC₇H₇Br171.04-26.5183.7
3-Methylphenylboronic acidC₇H₉BO₂135.96163-168N/A
2,3'-Dimethyl-1,1'-biphenylC₁₄H₁₄182.2642[1]273.3[1]
2,3'-Bis(bromomethyl)-1,1'-biphenylC₁₄H₁₂Br₂340.05Not availableNot available
This compoundC₁₄H₁₄O₂214.26Not availableNot available
Table 2: Reagents and Solvents
Reagent/SolventPurpose
Palladium(II) acetateCatalyst for Suzuki-Miyaura coupling
TriphenylphosphineLigand for Suzuki-Miyaura coupling
Sodium carbonateBase for Suzuki-Miyaura coupling
n-PropanolSolvent for Suzuki-Miyaura coupling
WaterCo-solvent for Suzuki-Miyaura coupling
N-Bromosuccinimide (NBS)Brominating agent for benzylic bromination[2][3]
2,2'-Azobis(isobutyronitrile) (AIBN)Radical initiator for benzylic bromination
Carbon tetrachlorideSolvent for benzylic bromination
Sodium hydroxideBase for hydrolysis
Tetrahydrofuran (THF)Solvent for hydrolysis
Diethyl etherExtraction solvent
Ethyl acetateExtraction solvent
HexanesRecrystallization solvent
Sodium sulfateDrying agent
Activated charcoalDecolorizing agent
CeliteFiltration aid

Experimental Protocols

Step 1: Synthesis of 2,3'-Dimethyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This procedure is adapted from a general method for Suzuki cross-coupling reactions.[4]

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromotoluene (5.02 mmol, 1.00 g), 3-methylphenylboronic acid (5.68 mmol, 0.772 g), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (16.0 µmol, 3.6 mg), triphenylphosphine (48.8 µmol, 12.8 mg), 2 M aqueous sodium carbonate solution (6.48 mmol, 3.25 mL), and deionized water (2.0 mL).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford 2,3'-dimethyl-1,1'-biphenyl as a solid.[4]

Step 2: Synthesis of 2,3'-Bis(bromomethyl)-1,1'-biphenyl via Benzylic Bromination

This protocol is based on the Wohl-Ziegler bromination using N-bromosuccinimide (NBS).[2]

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 2,3'-dimethyl-1,1'-biphenyl (e.g., 10 mmol, 1.82 g) in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (NBS) (22 mmol, 3.92 g) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (e.g., 0.2 mmol, 33 mg).

  • Heat the mixture to reflux. The reaction can be initiated by irradiation with a household compact fluorescent lamp.[5]

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the succinimide with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3'-bis(bromomethyl)-1,1'-biphenyl.

  • The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound via Hydrolysis
  • Dissolve the crude 2,3'-bis(bromomethyl)-1,1'-biphenyl (e.g., 8 mmol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (24 mmol, 0.96 g) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure diol.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis 2-Bromotoluene 2-Bromotoluene 3-Methylphenylboronic_acid 3-Methylphenylboronic_acid Suzuki_Reaction Suzuki Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃, n-PrOH/H₂O, Reflux) 3-Methylphenylboronic_acid->Suzuki_Reaction 2_3_Dimethyl_biphenyl 2,3'-Dimethyl-1,1'-biphenyl Suzuki_Reaction->2_3_Dimethyl_biphenyl Bromination_Reaction Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) 2_3_Dimethyl_biphenyl->Bromination_Reaction Dibromo_Intermediate 2,3'-Bis(bromomethyl)-1,1'-biphenyl Bromination_Reaction->Dibromo_Intermediate Hydrolysis_Reaction Hydrolysis (NaOH, THF/H₂O, Reflux) Dibromo_Intermediate->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,3'-diyldimethanol as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,3'-diyldimethanol is a functionalized biphenyl derivative with two primary alcohol moieties. This unique arrangement of hydroxyl groups on the biphenyl scaffold makes it a valuable building block for the synthesis of a variety of more complex molecules. Its applications span the development of novel ligands for catalysis, the synthesis of heterocyclic compounds with potential biological activity, and the creation of specialized polymers. This document provides an overview of its potential applications and detailed protocols for its synthesis.

Potential Applications

The bifunctional nature of this compound allows for its use in a range of synthetic applications:

  • Ligand Synthesis: The two hydroxyl groups can be further functionalized to create bidentate ligands for transition metal catalysis. These ligands can be used in asymmetric synthesis and other catalytic transformations.

  • Synthesis of Heterocyclic Compounds: The diol functionality can be used as a starting point for the synthesis of various oxygen-containing heterocyclic systems, such as dibenzofurans or other fused ring systems, which are of interest in medicinal chemistry.

  • Polymer Chemistry: As a diol, it can be used as a monomer in polymerization reactions to produce polyesters and polyethers with rigid biphenyl units, potentially leading to materials with interesting thermal and mechanical properties.

  • Drug Discovery: The biphenyl scaffold is a common motif in many pharmaceutical compounds. This compound can serve as a key intermediate in the synthesis of novel drug candidates.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of ester groups to the corresponding alcohols.

Synthetic Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Reduction A Methyl 2-bromobenzoate C Dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate A->C Pd(PPh₃)₄, K₂CO₃ Toluene/Water B (3-(Methoxycarbonyl)phenyl)boronic acid B->C D This compound C->D LiAlH₄, THF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of Dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate

This protocol describes the Suzuki-Miyaura cross-coupling of methyl 2-bromobenzoate and (3-(methoxycarbonyl)phenyl)boronic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 2-bromobenzoate610-94-6215.042.15 g10.0
(3-(Methoxycarbonyl)phenyl)boronic acid99768-42-2179.962.16 g12.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.58 g0.5
Potassium carbonate (K₂CO₃)584-08-7138.214.15 g30.0
Toluene108-88-392.1450 mL-
Water7732-18-518.0225 mL-
Diethyl ether60-29-774.12As needed-
Saturated brine solution--As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask, add methyl 2-bromobenzoate (2.15 g, 10.0 mmol), (3-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Add toluene (50 mL) and water (25 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate as a white solid.

Expected Yield: 70-85%

Synthesis of this compound

This protocol details the reduction of the diester to the diol using lithium aluminum hydride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate-270.282.70 g10.0
Lithium aluminum hydride (LiAlH₄)16853-85-337.951.14 g30.0
Anhydrous tetrahydrofuran (THF)109-99-972.11100 mL-
Ethyl acetate141-78-688.11As needed-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-
Saturated sodium bicarbonate solution--As needed-
Saturated brine solution--As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (50 mL) and lithium aluminum hydride (1.14 g, 30.0 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate (2.70 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (10 mL), followed by water (1.1 mL), 15% aqueous NaOH (1.1 mL), and then water (3.3 mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and saturated brine solution (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Expected Yield: 85-95%

Physicochemical and Spectroscopic Data

This compound

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, THF, DMSO

Expected Spectroscopic Data:

Technique Expected Data
¹H NMR δ (ppm): 7.60-7.20 (m, 8H, Ar-H), 4.80 (t, 2H, -OH), 4.65 (s, 2H, -CH₂-), 4.50 (s, 2H, -CH₂-)
¹³C NMR δ (ppm): 142.5, 141.8, 140.2, 138.5, 130.1, 129.8, 129.5, 128.7, 128.4, 127.9, 127.6, 127.2 (Ar-C), 64.8 (-CH₂OH), 63.5 (-CH₂OH)
IR (KBr) ν (cm⁻¹): 3350 (O-H stretch, broad), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1480 (Ar C=C stretch), 1050 (C-O stretch)
MS (ESI) m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺

Logical Workflow for Application as a Building Block

The following diagram illustrates the potential synthetic utility of this compound.

Application Workflow Start This compound A Functionalization of -OH groups Start->A B Oxidation to Dicarbaldehyde Start->B C Polymerization Start->C D Synthesis of Bidentate Ligands A->D E Synthesis of Heterocycles (e.g., via Wittig reaction) B->E F Synthesis of Polyesters/Polyethers C->F G G D->G Transition Metal Catalysis H H E->H Bioactive Compound Synthesis I I F->I Advanced Materials

Caption: Potential synthetic routes starting from this compound.

Application Notes and Protocols for [1,1'-Biphenyl]-2,3'-diyldimethanol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of [1,1'-Biphenyl]-2,3'-diyldimethanol in materials science, with a focus on the synthesis of high-performance polymers. Due to the limited availability of specific data for this particular isomer, the following protocols and data are based on established principles of polymer chemistry and data from related biphenyl compounds.

Introduction to this compound

This compound is an aromatic diol featuring a biphenyl core with hydroxymethyl groups at the 2 and 3' positions. This unsymmetrical substitution pattern is expected to impart unique properties to polymers derived from it, such as reduced crystallinity and increased solubility compared to their symmetrical counterparts (e.g., those derived from 4,4'-biphenyldimethanol). The rigid biphenyl unit contributes to high thermal stability and mechanical strength, making it a promising monomer for advanced polymers.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of aldehyde or ester functionalities to the desired diol.

Experimental Protocol: Suzuki-Miyaura Coupling and Reduction

This protocol outlines a two-step process to synthesize this compound.

Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with (3-formylphenyl)boronic acid

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,3'-diformylbiphenyl by column chromatography on silica gel.

Step 2: Reduction of 2,3'-Diformylbiphenyl to this compound

  • Reaction Setup: Dissolve the purified 2,3'-diformylbiphenyl (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 2.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction start1 2-Bromobenzaldehyde + (3-formylphenyl)boronic acid reagents1 Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O start1->reagents1 product1 2,3'-Diformylbiphenyl reagents1->product1 start2 2,3'-Diformylbiphenyl product1->start2 reagents2 NaBH₄, Methanol/THF start2->reagents2 product2 This compound reagents2->product2 PolyesterWorkflow monomers This compound + Terephthalic Acid + Catalyst esterification Esterification (180-220 °C, N₂ atm) Water removal monomers->esterification prepolymer Low MW Prepolymer esterification->prepolymer polycondensation Polycondensation (250-280 °C, <1 Torr) Viscosity increase prepolymer->polycondensation polyester High MW Polyester polycondensation->polyester PolyurethaneWorkflow start Diisocyanate (MDI) + Polyol prepolymer_step Prepolymer Formation (60-70 °C, N₂ atm) start->prepolymer_step prepolymer Isocyanate-Terminated Prepolymer prepolymer_step->prepolymer chain_extension Chain Extension (70-80 °C) prepolymer->chain_extension chain_extender This compound + Catalyst (DBTDL) chain_extender->chain_extension polyurethane Polyurethane chain_extension->polyurethane StructureProperty cluster_structure Molecular Structure cluster_properties Polymer Properties monomer This compound unsymmetrical Unsymmetrical Substitution monomer->unsymmetrical rigid Rigid Biphenyl Core monomer->rigid amorphous Amorphous Nature unsymmetrical->amorphous soluble Increased Solubility unsymmetrical->soluble thermal High Thermal Stability rigid->thermal mechanical Good Mechanical Strength rigid->mechanical

Application Notes and Protocols for the Preparation of Novel Polymers Using [1,1'-Biphenyl]-4,4'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific experimental data for the polymerization of [1,1'-Biphenyl]-2,3'-diyldimethanol. The following application notes and protocols are based on the synthesis of polymers from the closely related and structurally similar isomer, [1,1'-Biphenyl]-4,4'-diyldimethanol . These protocols are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

[1,1'-Biphenyl]-4,4'-diyldimethanol is a rigid aromatic diol that can be incorporated into various polymer backbones to enhance thermal stability, mechanical strength, and confer unique optical properties. Its biphenyl core structure imparts rigidity and linearity to polymer chains, making it a valuable monomer for the synthesis of high-performance materials such as polyesters and polyurethanes. These polymers have potential applications in specialty coatings, advanced composites, and biomedical devices where thermal and dimensional stability are crucial.

This document provides detailed protocols for the laboratory-scale synthesis of novel polyesters and polyurethanes using [1,1'-Biphenyl]-4,4'-diyldimethanol as a key monomer.

Synthesis of Novel Polyesters

The synthesis of polyesters from [1,1'-Biphenyl]-4,4'-diyldimethanol can be effectively achieved through melt polycondensation with various dicarboxylic acids or their methyl esters. This method avoids the use of solvents and allows for the synthesis of high molecular weight polymers.

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of a polyester from [1,1'-Biphenyl]-4,4'-diyldimethanol and dimethyl terephthalate.

Materials:

  • [1,1'-Biphenyl]-4,4'-diyldimethanol

  • Dimethyl terephthalate (DMT)

  • Zinc Acetate (catalyst)

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reaction flask with equimolar amounts of [1,1'-Biphenyl]-4,4'-diyldimethanol and dimethyl terephthalate.

  • Catalyst Addition: Add zinc acetate (0.05-0.1 mol% relative to the diacid) to the reaction mixture.

  • First Stage (Transesterification):

    • Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring.

    • Methanol will be produced as a byproduct and should be distilled off.

    • Continue this stage for 2-3 hours or until approximately 90% of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation):

    • Add antimony(III) oxide (0.05-0.1 mol% relative to the diacid) to the reaction mixture.

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum (0.1-1 mmHg) over 30-60 minutes to remove the excess diol and other volatile byproducts.

    • Continue the reaction under high vacuum and stirring for 3-5 hours. The viscosity of the melt will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polyester can be removed by carefully breaking the flask or by using a reactor designed for easy polymer removal.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.

Data Presentation: Polyester Properties

The properties of polyesters derived from biphenyl diols can be tailored by the choice of the dicarboxylic acid comonomer.

Polymer CompositionMn ( g/mol )Mw ( g/mol )PDITg (°C)Td, 5% (°C)
Poly(biphenylene terephthalate)18,00038,0002.1110-120> 400
Poly(biphenylene adipate)15,00032,0002.160-70> 380
Poly(biphenylene sebacate)16,50035,0002.145-55> 380

Data is representative and may vary based on specific reaction conditions.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactant Charging cluster_reaction Reaction Stages cluster_catalyst2 Catalyst Addition cluster_product Product Handling Diol [1,1'-Biphenyl]-4,4'- diyldimethanol Transesterification Transesterification (180-220°C, N2) Methanol Removal Diol->Transesterification Diacid Dimethyl Terephthalate Diacid->Transesterification Catalyst1 Zinc Acetate Catalyst1->Transesterification Catalyst2 Antimony(III) Oxide Transesterification->Catalyst2 Polycondensation Polycondensation (250-280°C, Vacuum) Diol Removal Cooling Cooling under N2 Polycondensation->Cooling Catalyst2->Polycondensation Recovery Polymer Recovery Cooling->Recovery Purification Dissolution & Precipitation Recovery->Purification

Caption: Workflow for polyester synthesis via melt polycondensation.

Synthesis of Novel Polyurethanes

Polyurethanes can be synthesized from [1,1'-Biphenyl]-4,4'-diyldimethanol through a solution polymerization reaction with various diisocyanates. The choice of diisocyanate and the reaction conditions will significantly influence the properties of the final polymer.

Experimental Protocol: Solution Polymerization

This protocol describes the synthesis of a polyurethane from [1,1'-Biphenyl]-4,4'-diyldimethanol and 4,4'-diphenylmethane diisocyanate (MDI).

Materials:

  • [1,1'-Biphenyl]-4,4'-diyldimethanol (dried under vacuum)

  • 4,4'-Diphenylmethane diisocyanate (MDI) (distilled under vacuum)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Oil bath with a temperature controller.

Procedure:

  • Reactant Preparation:

    • Dissolve a known amount of [1,1'-Biphenyl]-4,4'-diyldimethanol in anhydrous DMF in the reaction flask.

    • Dissolve an equimolar amount of MDI in anhydrous DMF in the dropping funnel.

  • Reaction Setup:

    • Purge the reaction flask with nitrogen and heat the diol solution to 60-80°C in the oil bath with stirring.

  • Catalyst Addition: Add a catalytic amount of DBTDL (0.01-0.05 mol%) to the diol solution.

  • Polymerization:

    • Slowly add the MDI solution from the dropping funnel to the reaction flask over a period of 1-2 hours.

    • Maintain the reaction temperature and continue stirring for 6-8 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • Cool the polymer solution to room temperature.

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyurethane.

    • Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the purified polyurethane in a vacuum oven at 60-80°C to a constant weight.

Data Presentation: Polyurethane Properties

The properties of polyurethanes are highly dependent on the diisocyanate used.

Polymer CompositionMn ( g/mol )Mw ( g/mol )PDITg (°C)Td, 5% (°C)
Biphenyl-MDI Polyurethane25,00055,0002.2130-140> 350
Biphenyl-TDI Polyurethane22,00048,0002.2120-130> 340
Biphenyl-HDI Polyurethane20,00045,0002.390-100> 320

Data is representative and may vary based on specific reaction conditions.

Experimental Workflow: Polyurethane Synthesis

Polyurethane_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_product Product Handling Diol_Sol [1,1'-Biphenyl]-4,4'- diyldimethanol in DMF Heating Heat Diol Solution (60-80°C, N2) Diol_Sol->Heating Diisocyanate_Sol MDI in DMF MDI_Add Slow Addition of MDI Solution Diisocyanate_Sol->MDI_Add Catalyst_Add Add DBTDL Catalyst Heating->Catalyst_Add Catalyst_Add->MDI_Add Reaction React for 6-8 hours MDI_Add->Reaction Cooling Cool to Room Temp. Reaction->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtering Filter and Wash Precipitation->Filtering Drying Vacuum Drying Filtering->Drying

Caption: Workflow for polyurethane synthesis via solution polymerization.

Applications and Future Perspectives

Polymers derived from [1,1'-Biphenyl]-4,4'-diyldimethanol exhibit excellent thermal stability and mechanical properties due to the rigid biphenyl unit. These characteristics make them suitable for a range of applications:

  • High-Temperature Coatings and Adhesives: The high thermal stability makes these polymers ideal for applications requiring resistance to extreme temperatures.

  • Advanced Composites: As a matrix material, these polymers can be reinforced with fibers (e.g., carbon or glass) to create lightweight and strong composites for the aerospace and automotive industries.

  • Biomedical Implants and Devices: The rigidity and biocompatibility of certain formulations could be advantageous for load-bearing biomedical implants. Further functionalization could also be explored for drug delivery applications.

  • Membranes for Gas Separation: The controlled free volume created by the biphenyl structure may be beneficial for creating membranes with selective gas permeability.

Future research should focus on a more detailed investigation of the structure-property relationships by varying the comonomers and synthesizing copolymers. Furthermore, exploring the biocompatibility and biodegradability of these novel polymers will be crucial for their potential use in the biomedical field. The synthesis and polymerization of other isomers of biphenyl diols could also lead to polymers with a wider range of properties and applications.

Application Notes and Protocols for [1,1'-Biphenyl]-2,3'-diyldimethanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving [1,1'-Biphenyl]-2,3'-diyldimethanol. This versatile biphenyl derivative serves as a valuable building block and ligand in various organic transformations, including asymmetric catalysis and cross-coupling reactions. The following sections detail its synthesis and potential applications, offering structured protocols and data for researchers in chemical synthesis and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding dicarboxylic acid or its ester derivative. A general and effective method involves the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1]

Protocol 1: Synthesis via Reduction of [1,1'-Biphenyl]-2,3'-dicarboxylic acid

This protocol describes the reduction of [1,1'-Biphenyl]-2,3'-dicarboxylic acid to this compound.

Materials:

  • [1,1'-Biphenyl]-2,3'-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (4.0 g, 105 mmol) in anhydrous THF (150 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Dicarboxylic Acid: Dissolve [1,1'-Biphenyl]-2,3'-dicarboxylic acid (10.0 g, 41.3 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly add water (4 mL) dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH solution (4 mL) and then water (12 mL). A granular precipitate will form.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF (3 x 50 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Asymmetric Catalysis

Chiral biphenyl derivatives are widely recognized for their efficacy as ligands in asymmetric catalysis.[2][3] While specific data for the 2,3'-diyldimethanol isomer is not extensively documented, its structural similarity to other effective biphenyl diols suggests its potential as a precursor for chiral ligands in various asymmetric transformations, such as asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of Prochiral Olefins (General Procedure)

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin using a chiral phosphine ligand derived from this compound. The diol would first need to be converted to a diphosphine ligand, for example, by tosylation followed by reaction with a secondary phosphine.

Materials:

  • [1,1'-Biphenyl]-2,3'-diylbis(diphenylphosphinomethanol) (or a similar chiral diphosphine ligand)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-pressure autoclave or a balloon hydrogenation setup

  • Schlenk line and standard Schlenk glassware

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in the anhydrous, degassed solvent (10 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, dissolve the prochiral olefin substrate (1.0 mmol) in the same solvent (5 mL).

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Place the reaction mixture in a high-pressure autoclave. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product to determine the conversion and enantiomeric excess (ee). The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess can be determined by chiral HPLC or GC analysis.

Data Presentation:

SubstrateLigand Loading (mol%)Rhodium Precursor (mol%)SolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylate1.11.0Methanol1012>99>95
(Z)-α-acetamidocinnamic acid1.11.0CH₂Cl₂1024>99>92

Note: The data in this table is hypothetical and representative of typical results obtained with similar chiral biphenyl phosphine ligands in asymmetric hydrogenation.[2]

Application in Cross-Coupling Reactions

Biphenyl scaffolds are fundamental in the structure of many ligands used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4][5][6] Ligands derived from this compound can be explored for their efficacy in these important C-C bond-forming reactions.

Protocol 3: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a ligand derived from this compound.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine derived from this compound)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, and water mixture)

  • Schlenk tube or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent mixture (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (e.g., 6-12 hours), monitoring the progress by TLC or GC.

  • Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation:

Aryl HalideArylboronic AcidCatalyst Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acid24K₂CO₃Toluene/H₂O1008>90
1-Iodo-4-nitrobenzenePhenylboronic acid24K₂CO₃1,4-Dioxane/H₂O1006>95

Note: The data in this table is hypothetical and represents typical outcomes for Suzuki-Miyaura reactions with effective phosphine ligands.

Visualizations

Synthesis Workflow

G Synthesis of this compound A [1,1'-Biphenyl]-2,3'-dicarboxylic acid B LiAlH4, Anhydrous THF A->B 1. Add dropwise C Reduction at Reflux B->C 2. Heat D Aqueous Work-up & Extraction C->D 3. Quench & Extract E Column Chromatography D->E 4. Purify F This compound E->F

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Inputs A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH2 Ar'-B(OH)2 ArBOH2->D

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Application Notes and Protocols for Biphenyl-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: [1,1'-Biphenyl]-2,3'-diyldimethanol and its Analogs as Catalysts in Organic Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

While direct catalytic applications of this compound are not extensively documented in scientific literature, the broader class of chiral biphenyl diols, particularly the C₂-symmetric [1,1'-Biphenyl]-2,2'-diols (e.g., BIPOL and BINOL), are well-established as powerful catalysts and ligands in asymmetric synthesis.[1][2][3][4] These scaffolds' axial chirality, arising from restricted rotation around the biphenyl bond, is effectively transferred to substrates, enabling the synthesis of enantiomerically enriched products.[4] This document provides detailed application notes and protocols for representative reactions catalyzed by analogous [1,1'-biphenyl]-2,2'-diol systems, which can serve as a valuable reference for researchers exploring the potential of related biphenyl structures.

Application: Asymmetric Addition of Diethylzinc to Aldehydes

Chiral biphenyl-2,2'-diols are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[2]

Quantitative Data Summary
Catalyst/LigandAldehydeYield (%)Enantiomeric Excess (ee, %)
(S)-BIPOL derivativeBenzaldehyde9598
(S)-BINOLBenzaldehyde>9998
Modified (S)-BIPOL4-Chlorobenzaldehyde9297
Experimental Protocol

General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde:

  • To a solution of the chiral biphenyl-2,2'-diol ligand (0.02 mmol) in anhydrous toluene (2.0 mL) is added a solution of diethylzinc (1.0 M in hexanes, 0.32 mmol) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The mixture is stirred for 30 minutes.

  • The solution is then cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • The aldehyde (0.32 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred for the specified time (e.g., 10 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 1N HCl (2.0 mL).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Application: Palladium-Catalyzed Asymmetric Cycloadditions

Phosphoramidite ligands derived from chiral biphenyl-2,2'-diols are widely used in palladium-catalyzed asymmetric cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic molecules with high enantioselectivity.[2]

Quantitative Data Summary
LigandSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)
(S)-BIPOL-derived phosphoramiditeIndoleAlkylidene malonate8592
(R)-BINOL-derived phosphoramiditeFuranDimethyl acetylenedicarboxylate9095
Experimental Protocol

General Procedure for a Pd-Catalyzed Asymmetric [3+2] Cycloaddition:

  • In a glovebox, a mixture of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the chiral biphenyl-based phosphoramidite ligand (0.02 mmol) in an anhydrous solvent (e.g., toluene or dichloromethane, 1.0 mL) is stirred at room temperature for 30 minutes.

  • The first substrate (e.g., indole, 0.2 mmol) and the second substrate (e.g., alkylidene malonate, 0.24 mmol) are added to the catalyst mixture.

  • The reaction vessel is sealed and stirred at the specified temperature (e.g., room temperature or 50 °C) for the required time (e.g., 24 hours).

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired cycloaddition product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Diagrams

experimental_workflow cluster_catalyst_prep Catalyst/Ligand Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification cluster_analysis Analysis ligand Chiral Biphenyl Diol catalyst Active Catalyst Complex ligand->catalyst metal Metal Precursor (e.g., Pd) metal->catalyst reaction_vessel Reaction under Inert Atmosphere catalyst->reaction_vessel substrates Substrates substrates->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Enantiomerically Enriched Product purification->product hplc Chiral HPLC Analysis product->hplc

Caption: General experimental workflow for asymmetric catalysis.

signaling_pathway catalyst Chiral Catalyst (Biphenyl Diol Derivative) intermediate Chiral Intermediate (Catalyst-Substrate Complex) catalyst->intermediate Coordination substrate Prochiral Substrate substrate->intermediate Binding intermediate->catalyst Catalyst Regeneration product Enantioenriched Product intermediate->product Stereoselective Transformation

Caption: Simplified catalytic cycle for asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [1,1'-Biphenyl]-2,3'-diyldimethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a reliable source.2. Consider using a pre-catalyst or a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos).[1]Palladium(0) species are the active catalysts and can be sensitive to air and moisture. Pre-catalysts are often more stable and generate the active Pd(0) in situ. Buchwald ligands are known to enhance the activity of palladium catalysts, especially for challenging couplings.
Ineffective Base 1. The choice of base is crucial and often empirical. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[2] 2. Ensure the base is finely powdered and dry, especially when using anhydrous conditions. 3. The stoichiometry of the base is important; typically 2-3 equivalents are used.The base activates the organoboron species, facilitating transmetalation to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Solvent Choice 1. The solvent system must be appropriate for dissolving the reactants and facilitating the reaction. Common solvent systems include toluene/water, dioxane/water, and THF/water mixtures.[3] 2. Ensure solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.The polarity of the solvent can influence the solubility of reactants and the stability of reaction intermediates. The presence of water is often necessary for the hydrolysis of boronate esters and to facilitate the action of inorganic bases.
Reaction Temperature Too Low 1. Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. 2. If the reaction is sluggish, consider cautiously increasing the temperature while monitoring for decomposition.Higher temperatures increase the rate of oxidative addition and other steps in the catalytic cycle.
Problem with Starting Materials 1. Verify the purity of the aryl halide (e.g., 2-bromobenzyl alcohol) and the boronic acid or ester (e.g., (3-(hydroxymethyl)phenyl)boronic acid). 2. Boronic acids can dehydrate to form boroxines, which may be less reactive. Consider using the corresponding boronate ester for better stability.Impurities in the starting materials can interfere with the catalytic cycle. The quality of the boronic acid is a common point of failure in Suzuki reactions.

Issue 2: Formation of Significant Side Products

Possible Side Products and Mitigation Strategies:

Side Product Identification Mitigation Strategy
Homo-coupling of Aryl Halide Formation of a symmetrical biphenyl derived from the starting aryl halide.1. Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess of the boronic acid reagent.
Homo-coupling of Boronic Acid Formation of a symmetrical biphenyl derived from the boronic acid.1. This can also be promoted by oxygen. Maintain an inert atmosphere. 2. Optimize the reaction temperature; excessively high temperatures can sometimes favor this side reaction.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.1. This is often promoted by excess base or prolonged reaction times at high temperatures. Optimize the amount of base and reaction time. 2. Use a less aqueous solvent system if possible, as water can be a proton source.
Reduction of Aryl Halide (Dehalogenation) Replacement of the halogen on the aryl halide with a hydrogen atom.1. This can occur in the presence of certain palladium catalysts and hydrogen sources. Ensure the inert gas is of high purity. 2. Optimize the reaction conditions to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of an aryl halide (e.g., 2-bromobenzyl alcohol or a protected version) with an arylboronic acid or ester (e.g., (3-(hydroxymethyl)phenyl)boronic acid) in the presence of a palladium catalyst and a base.

Q2: My reaction is not going to completion, what should I try first?

A2: If your reaction has stalled, first ensure that your catalyst is active and that your reaction is being conducted under a strictly inert atmosphere. If these are confirmed, consider increasing the reaction temperature or screening a different base or solvent system. Sometimes, switching to a more active catalyst system, for instance, by using a ligand like SPhos or XPhos in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can significantly improve conversion.[1]

Q3: I am observing a lot of homo-coupled byproducts. How can I minimize these?

A3: Homo-coupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Ensure your solvents are thoroughly degassed and that you maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent can also help to favor the cross-coupling pathway over the homo-coupling of the aryl halide.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The polarity of the eluent will depend on the specific impurities present. Monitoring the fractions by thin-layer chromatography (TLC) is essential to isolate the pure product.

Q5: Should I protect the hydroxyl groups of the starting materials?

A5: While the Suzuki-Miyaura coupling is known for its good functional group tolerance, the presence of free hydroxyl groups can sometimes interfere with the reaction, for example, by reacting with the base or affecting solubility. If you are experiencing low yields, protecting the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ethers) can be a viable strategy. The protecting groups can then be removed in a subsequent step.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls, which can be analogous to the synthesis of this compound.

Table 1: Effect of Palladium Catalyst on Yield

Catalyst (mol%)LigandYield (%)Reference
Pd(PPh₃)₄ (3)-~70-95% (Aryl Bromides)General Literature
Pd(OAc)₂ (2)SPhos (4)>95% (Aryl Chlorides)Buchwald et al.
PdCl₂(dppf) (3)-~80-95% (Aryl Bromides)General Literature
Pd/C (3)-~100% (Iodobenzene)[5]

Note: Yields are highly substrate-dependent and the above are illustrative for typical Suzuki couplings.

Table 2: Effect of Base on Yield

Base (Equivalents)Solvent SystemYield (%)Reference
K₂CO₃ (2)Dioxane/H₂O~80-95%[3]
Cs₂CO₃ (2)Toluene/H₂OOften higher than K₂CO₃General Literature
K₃PO₄ (3)THF/H₂OEffective for many substrates[5]
NaOH (2)Toluene/EtOH/H₂OCan be effective, but may promote side reactions[2]

Table 3: Effect of Solvent on Yield

Solvent SystemTemperature (°C)Yield (%)Reference
Toluene/Ethanol/H₂O80HighGeneral Literature
Dioxane/H₂O90-100Commonly used, good yields[3]
THF/H₂O66 (reflux)Good for many substrates[6]
2-MeTHF/H₂O80Can give high yields[3]

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol.

Materials:

  • 2-Bromobenzyl alcohol

  • (3-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzyl alcohol (1.0 equiv), (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water to the Schlenk flask to create a desired solvent ratio (e.g., 10:1 toluene:water).

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (2-bromobenzyl alcohol) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)Ln->Aryl-Pd(II)-X Oxidative Addition Aryl-Pd(II)-R' Aryl-Pd(II)-R' Aryl-Pd(II)-X->Aryl-Pd(II)-R' Transmetalation Aryl-Pd(II)-R'->Pd(0)Ln Reductive Elimination Aryl-R' Aryl-R' Aryl-Pd(II)-R'->Aryl-R' Product Formation Ar-X Aryl Halide (e.g., 2-Bromobenzyl alcohol) Ar-X->Aryl-Pd(II)-X R'-B(OH)2 Boronic Acid (e.g., (3-(Hydroxymethyl)phenyl)boronic acid) R'-B(OH)2->Aryl-Pd(II)-R' Base Base Base->R'-B(OH)2 Activation

Caption: Suzuki-Miyaura Catalytic Cycle for Biphenyl Synthesis.

Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst change_catalyst Use fresh catalyst / more active ligand system check_catalyst->change_catalyst No check_base Is the base appropriate and dry? check_catalyst->check_base Yes success Improved Yield change_catalyst->success change_base Screen different bases (K2CO3, Cs2CO3, K3PO4) check_base->change_base No check_solvent Is the solvent system optimal? check_base->check_solvent Yes change_base->success change_solvent Try different solvent mixtures (Toluene, Dioxane, THF with water) check_solvent->change_solvent No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes change_solvent->success increase_temp Increase reaction temperature check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: Troubleshooting Workflow for Low Yield Optimization.

References

Technical Support Center: Purification of Crude [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [1,1'-Biphenyl]-2,3'-diyldimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of the corresponding dicarboxylic acid or diester?

A1: The most probable impurities include:

  • Unreacted Starting Material: Residual [1,1'-Biphenyl]-2,3'-dicarboxylic acid or its corresponding ester.

  • Monofunctionalized Intermediate: [1'-Biphenyl]-2-methanol-3'-carboxylic acid (or its ester), resulting from incomplete reduction.

  • Biphenyl: A common byproduct from coupling reactions if a Grignard-based synthesis was employed.

  • Inorganic Salts: Byproducts from the work-up of the reduction reaction (e.g., aluminum salts if LiAlH₄ was used).

Q2: Which purification techniques are most suitable for this compound?

A2: The two primary and most effective methods for purifying this polar aromatic diol are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.

Q3: My crude product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization is a common issue, especially with polar compounds. This can be caused by the presence of impurities that depress the melting point or by the solvent being too nonpolar. First, try purifying a small sample by column chromatography to remove the bulk of the impurities. The purified fractions are more likely to crystallize. Alternatively, experiment with different solvent systems for recrystallization, such as a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

Q4: I am observing significant streaking of my compound on the TLC plate during column chromatography method development. How can I resolve this?

A4: Streaking on TLC for polar compounds like diols is often due to strong interactions with the silica gel. To mitigate this, you can:

  • Add a small amount of a polar modifier to your eluent, such as methanol (1-5%) or a few drops of acetic acid.

  • For basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes, followed by the addition of a small percentage of methanol, is a good starting point. For very polar impurities, a solvent system like 5% methanol in dichloromethane can be effective.[1]
Poor separation of the desired product from a close-running impurity. The solvent system does not provide adequate resolution.Try a different solvent system. Sometimes a switch from an ethyl acetate/hexanes system to an ether/dichloromethane system can alter the selectivity. Ensure a proper column packing and sample loading technique to avoid band broadening.
The product elutes with the solvent front. The eluent is too polar.Start with a less polar solvent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity.
Low recovery of the product after chromatography. The compound may be adsorbing irreversibly to the silica gel or is unstable on silica.Deactivate the silica gel by adding a small amount of triethylamine to the slurry before packing the column. Alternatively, use a less acidic stationary phase like alumina. If the compound is suspected to be unstable, perform the chromatography quickly and at room temperature.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added), or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try adding a poor solvent (anti-solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[2]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound, or significant impurities are present.Use a lower-boiling point solvent or a solvent mixture. Purifying the crude material first by column chromatography to remove the bulk of impurities can also solve this issue.
Low yield of recovered crystals. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. Use the minimum amount of hot solvent required to dissolve the solid.[2]
The recrystallized product is still impure (e.g., colored). The impurity co-crystallizes with the product, or colored impurities are adsorbed onto the crystal surface.If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it. For co-crystallizing impurities, a second recrystallization from a different solvent system may be necessary.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of 10g of crude this compound to illustrate the effectiveness of different purification techniques.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption (mL/g) Time (hours)
Column Chromatography (Silica Gel, Gradient Elution) 75>98801504-6
Recrystallization (Ethyl Acetate/Hexanes) 759565502-3
Recrystallization (Acetone/Water) 759260602-3
Preparative HPLC (C18, Acetonitrile/Water) 95>99902008-12

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4 to ensure good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start the elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). If the product is slow to elute, a small amount of methanol (1-5%) can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen "good" solvent. Heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow start Crude this compound tlc TLC Analysis of Crude Material start->tlc decision_impurity Major Impurities Identified? tlc->decision_impurity column Column Chromatography decision_impurity->column Yes (Multiple or Close-Spotting) recrystallization Recrystallization decision_impurity->recrystallization No (Mainly One Spot or Baseline) decision_purity_col Purity > 98%? column->decision_purity_col decision_purity_rec Purity > 95%? recrystallization->decision_purity_rec end_product Pure Product decision_purity_col->end_product Yes re_purify Consider Re-purification or Alternative Method decision_purity_col->re_purify No decision_purity_rec->column No decision_purity_rec->end_product Yes re_purify->column

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Attempted decision_crystals Did Crystals Form? start->decision_crystals no_crystals No Crystals decision_crystals->no_crystals No oiled_out Product Oiled Out decision_crystals->oiled_out Oiled Out low_yield Low Yield decision_crystals->low_yield Yes, but low yield impure_crystals Crystals are Impure decision_crystals->impure_crystals Yes, but impure solution_no_crystals Concentrate Solution Add Anti-solvent Scratch Flask no_crystals->solution_no_crystals solution_oiled_out Use Lower Boiling Solvent Pre-purify by Chromatography oiled_out->solution_oiled_out solution_low_yield Cool Longer/Colder Use Less Solvent low_yield->solution_low_yield solution_impure Second Recrystallization (Different Solvent) Use Charcoal for Color impure_crystals->solution_impure

References

Common side reactions in the synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a pre-catalyst. Consider adding a mild reducing agent like potassium formate to ensure the active Pd(0) species is present.[1][2]
Poorly Degassed Reaction Mixture Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[3][4][5] Degas the solvent and reaction mixture thoroughly using methods like nitrogen sparging or freeze-pump-thaw cycles.
Ineffective Base The choice and quality of the base are crucial. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base plays a role in the formation of the active palladium complex and the borate species.[6][7]
Protodeboronation of Boronic Acid/Ester The boronic acid starting material can be replaced by a hydrogen atom, especially in the presence of water and base.[8][9] Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3][6][10]
Steric Hindrance The ortho-substituted starting materials may require more forcing conditions or specialized ligands to facilitate the coupling. Screen bulky phosphine ligands (e.g., SPhos, XPhos) that can promote the reaction.[9]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Suggested Solution
Homocoupling of Boronic Acid This side reaction forms a symmetrical biphenyl from two molecules of the boronic acid, often promoted by the presence of oxygen or Pd(II) species.[1][2][3][4][5] Rigorously degas the reaction mixture and use a high-purity palladium catalyst. Adding a mild reducing agent can also suppress this side reaction.[1][2]
Homocoupling of Aryl Halide Less common, but can occur. Optimize the reaction stoichiometry to use a slight excess of the boronic acid.
Protodeboronation Byproduct The arene byproduct from the decomposition of the boronic acid may be present.[8] Minimize water content and consider using more stable boronic esters.
Residual Starting Materials Incomplete reaction will leave starting materials. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider adding a fresh portion of the catalyst.

Problem 3: Difficult Purification of the Final Product

Potential Cause Suggested Solution
High Polarity of the Product The two hydroxyl groups make the product highly polar, which can complicate standard silica gel chromatography. Use a more polar eluent system for column chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol). Recrystallization from a suitable solvent system can also be an effective purification method.
Co-elution of Byproducts Side products, particularly the homocoupled diol, may have similar polarity to the desired product. Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient for better separation of polar compounds.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for purifying highly polar compounds.[12]
Residual Palladium The final product may be contaminated with palladium. Treat the crude product with a palladium scavenger or pass it through a pad of activated carbon or celite before final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?

A1: The two most prevalent side reactions are the homocoupling of the boronic acid/ester and protodeboronation.[3][8] Homocoupling results in the formation of a symmetrical biphenyl derived from the boronic acid starting material. Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which consumes the starting material and reduces the overall yield.[8][9]

Q2: How can I minimize the formation of the homocoupled byproduct?

A2: The formation of the homocoupled byproduct is often linked to the presence of oxygen and Pd(II) species in the reaction mixture.[3][4][5] To minimize this, it is crucial to thoroughly degas all solvents and the reaction vessel with an inert gas like nitrogen or argon. Using a high-quality Pd(0) catalyst or a pre-catalyst that readily forms the active Pd(0) species is also beneficial. Additionally, adding a mild reducing agent such as potassium formate can help to quench any Pd(II) species that may form.[1][2]

Q3: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[8] This is often promoted by aqueous basic conditions. To mitigate this, ensure your solvents are anhydrous and consider using a more stable derivative of the boronic acid, such as a pinacol ester or a trifluoroborate salt, which are generally more resistant to protodeboronation.[3][6][10]

Q4: What is the best way to purify the final product, this compound?

A4: Due to the presence of two polar hydroxymethyl groups, the product is quite polar. Standard silica gel column chromatography with a polar eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by the addition of methanol if necessary) is a common starting point. If co-elution with polar byproducts is an issue, reversed-phase chromatography (C18) is an excellent alternative.[11] Recrystallization from a suitable solvent mixture could also yield a highly pure product.

Q5: Can I use other cross-coupling reactions to synthesize this molecule?

A5: Yes, other cross-coupling reactions like the Stille coupling could potentially be used. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and environmental impact of the boron-containing reagents compared to the organotin reagents used in Stille coupling.[13]

Summary of Potential Side Products

Side Product Structure Formation Pathway Notes on Removal
Homocoupled Diol from Boronic Acid A symmetrical biphenyl with two hydroxymethyl groups.Dimerization of the boronic acid starting material.Can be difficult to separate from the desired product due to similar polarity. Reversed-phase chromatography or careful normal-phase chromatography is recommended.
Protodeboronation Product The arene corresponding to the boronic acid starting material (a toluene derivative with a hydroxymethyl group).Replacement of the boronic acid group with a hydrogen atom.Usually less polar than the desired product and can be separated by standard column chromatography.
Homocoupled Product from Aryl Halide A symmetrical biphenyl derived from the aryl halide starting material.Dimerization of the aryl halide starting material.Polarity will be similar to the desired product, requiring careful chromatography for separation.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • (2-(Hydroxymethyl)phenyl)boronic acid or its pinacol ester (1.2 mmol)

  • 1-Bromo-3-(hydroxymethyl)benzene (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous K₂CO₃ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the (2-(hydroxymethyl)phenyl)boronic acid (or its ester), 1-bromo-3-(hydroxymethyl)benzene, and anhydrous K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and water. The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions_yield Yield Troubleshooting cluster_solutions_impurity Impurity Troubleshooting cluster_solutions_purification Purification Troubleshooting Start Low or No Product Yield? Impurity Significant Impurities? Start->Impurity No Catalyst Check Catalyst Activity Degas Reaction Mixture Start->Catalyst Yes Purification Purification Issues? Impurity->Purification No Homocoupling Improve Degassing Use Reducing Agent Impurity->Homocoupling Yes Polarity Use Polar Eluents (e.g., EtOAc/MeOH) Purification->Polarity Yes Base Optimize Base and Reaction Conditions Catalyst->Base Boronic_Acid Check Boronic Acid Stability (Consider Ester) Base->Boronic_Acid Protodeboronation Use Anhydrous Conditions Use Boronic Ester Homocoupling->Protodeboronation Coelution Try Reversed-Phase HPLC or HILIC Polarity->Coelution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions for [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and versatile methods for synthesizing the biphenyl backbone of this compound are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. The Suzuki coupling offers mild reaction conditions and a broad tolerance of functional groups, making it a popular choice. The Grignard reaction is a classic method for forming carbon-carbon bonds but requires strictly anhydrous conditions.[1]

Q2: How can I purify the final product, this compound?

A2: Purification of this compound can typically be achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. Recrystallization from a suitable solvent system can also be employed for further purification. The choice of solvent will depend on the solubility of the compound and its impurities.

Q3: What are the potential applications of this compound in drug development?

A3: Biphenyl derivatives are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[2][3] They can serve as scaffolds for the development of new therapeutic agents targeting a variety of signaling pathways involved in diseases such as cancer, inflammation, and viral infections.[3][4] The specific applications of this compound would depend on its biological activity, which would need to be determined through screening.

Troubleshooting Guides

Suzuki-Miyaura Coupling Route

This route typically involves the coupling of a boronic acid or ester derivative of one phenyl ring with a halide (or triflate) of the other. For the synthesis of this compound, this could involve the reaction of (2-(hydroxymethyl)phenyl)boronic acid with 3-bromobenzyl alcohol or a similar pairing with appropriate protecting groups.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or ligand system.[5]Palladium catalysts, especially on storage, can lose activity. Different ligand systems can significantly enhance catalytic activity for specific substrates.[6]
Poor Quality Boronic Acid/Ester Use freshly prepared or high-purity boronic acid/ester. Consider converting the boronic acid to a more stable derivative like a pinacol ester.Boronic acids can undergo degradation (protodeboronation) over time or in the presence of moisture.[6]
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required.[7]The choice of base is crucial for the transmetalation step and its effectiveness can be substrate-dependent.
Suboptimal Solvent System Try different solvent mixtures like dioxane/water, toluene/water, or THF/water. Ensure solvents are properly degassed.[8]Solvent polarity and miscibility affect the solubility of reagents and the reaction rate. Oxygen can deactivate the catalyst.
Low Reaction Temperature Increase the reaction temperature, potentially using a microwave reactor for controlled heating.[7]Some Suzuki couplings require higher temperatures to proceed at a reasonable rate.

Issue 2: Presence of Significant Side Products

Side Product Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas the reaction mixture. Use a higher-quality palladium source and optimize the base.[6]
Protodeboronation Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the base is not hygroscopic.
Dehalogenation of Aryl Halide Presence of reducing agents or certain reaction conditions.Adjust the reaction conditions, such as the choice of ligand and base.
Grignard Reaction Route

This route could involve the reaction of a Grignard reagent, for example, formed from 3-bromobenzyl alcohol (with the alcohol protected), with a suitable electrophile on the other ring.

Issue 1: Grignard Reagent Fails to Form

Potential Cause Troubleshooting Step Rationale
Wet Glassware or Solvents Flame-dry all glassware before use. Use anhydrous solvents.[1]Grignard reagents are highly basic and react readily with protic sources like water.[9]
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[10]A layer of magnesium oxide on the surface of the turnings can prevent the reaction from initiating.[1]
Slow Initiation Gently warm the reaction mixture or use a sonicator to initiate the reaction.[11]Sometimes, a small amount of energy is needed to start the formation of the Grignard reagent.

Issue 2: Low Yield of the Desired Biphenyl

Potential Cause Troubleshooting Step Rationale
Side Reactions (e.g., Wurtz Coupling) Add the alkyl halide slowly to the magnesium suspension. Maintain a moderate reaction temperature.High local concentrations of the alkyl halide can lead to homocoupling.[10]
Reaction with Protecting Groups Ensure the protecting group used for the hydroxyl functions is stable to the Grignard reagent.Grignard reagents are strong nucleophiles and can react with certain protecting groups.
Incomplete Reaction Allow for sufficient reaction time. Monitor the reaction by TLC.The reaction may be sluggish, requiring longer times for completion.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for the specific synthesis of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.1 eq.). Add a small amount of anhydrous THF and an initiator (e.g., a crystal of iodine). Slowly add a solution of the protected bromobenzyl alcohol in anhydrous THF from the addition funnel. Maintain a gentle reflux.

  • Coupling Reaction: In a separate flame-dried flask, prepare a solution of the other reaction partner (e.g., a protected bromo- or iodo-substituted benzyl alcohol) in anhydrous THF. Cool this solution in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent to the cooled solution of the electrophile via a cannula.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Deprotection: Extract the product with an organic solvent. The deprotection of the hydroxyl groups can be carried out in a subsequent step, for example, by acidic workup if an acid-labile protecting group was used.

  • Purification: Purify the final product by column chromatography.

Visualizations

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction S_Setup Reaction Setup S_Degas Degassing S_Setup->S_Degas S_Catalyst Catalyst Addition S_Degas->S_Catalyst S_Reaction Reaction S_Catalyst->S_Reaction S_Workup Workup S_Reaction->S_Workup S_Purify Purification S_Workup->S_Purify End Product S_Purify->End G_Setup Grignard Formation G_Coupling Coupling Reaction G_Setup->G_Coupling G_Quench Quenching G_Coupling->G_Quench G_Workup Workup & Deprotection G_Quench->G_Workup G_Purify Purification G_Workup->G_Purify G_Purify->End Start Start Start->S_Setup Start->G_Setup

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TF Transcription Factor (e.g., NF-κB, AP-1) Kinase1->TF Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression Nucleus->Gene Response Cellular Response (Proliferation, Inflammation, etc.) Gene->Response Biphenyl This compound Derivative Biphenyl->Kinase1 Biphenyl->Kinase2 Ligand Extracellular Signal (e.g., Cytokine, Growth Factor) Ligand->Receptor

Caption: Potential modulation of signaling pathways by a biphenyl derivative.

References

Technical Support Center: [1,1'-Biphenyl]-2,3'-diyldimethanol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for [1,1'-Biphenyl]-2,3'-diyldimethanol?

A1: A common and versatile method involves a Suzuki-Miyaura coupling reaction to form the biphenyl backbone, followed by functional group manipulation. An alternative could be a Grignard reaction. For instance, coupling of 2-formylphenylboronic acid with 3-bromobenzyl alcohol (or a protected version) followed by reduction of the aldehyde.

Q2: What are the expected challenges in the synthesis of this compound?

A2: Key challenges include achieving high yields in the coupling step, preventing side reactions such as homocoupling of the boronic acid, and ensuring the selective reduction of the formyl group without affecting the benzyl alcohol. The presence of two reactive hydroxyl groups can also complicate purification.

Q3: How should this compound be stored?

A3: Like many biphenyl alcohols, it should be stored in a cool, dry place in a tightly sealed container to prevent oxidation and moisture absorption.[1]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine purity. Infrared (IR) spectroscopy can be used to identify the hydroxyl functional groups.

Troubleshooting Guide

Synthesis Issues

Q: My Suzuki-Miyaura coupling reaction yield is very low. What are the possible causes?

A: Low yields in Suzuki coupling can stem from several factors:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. If it has been stored for a long time, consider using a fresh batch.

  • Base and Solvent Choice: The choice of base and solvent is crucial. The combination needs to be optimized for the specific substrates. Common choices include aqueous solutions of sodium carbonate or potassium phosphate with solvents like toluene or dioxane.

  • Reaction Conditions: The reaction temperature and time may need optimization. Some reactions require heating to ensure a reasonable reaction rate.

  • Purity of Reagents: Impurities in the starting materials, particularly the boronic acid, can inhibit the catalyst.

Q: I am observing significant amounts of a biphenyl byproduct in my Grignard reaction. How can I minimize this?

A: The formation of biphenyl is a common side reaction in Grignard syntheses, often arising from the reaction of the Grignard reagent with unreacted aryl halide.[2] To minimize this:

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous, as water will quench the Grignard reagent.[3]

Purification Issues

Q: I am having difficulty purifying the product by recrystallization. It remains an oil. What should I do?

A: If the product fails to crystallize, it is likely due to impurities or the choice of solvent.[4]

  • Purity Check: Use Thin Layer Chromatography (TLC) or GC-MS to assess the purity of the crude product. The presence of multiple components can inhibit crystallization.[4]

  • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective.

  • Column Chromatography: If recrystallization fails, column chromatography is a reliable method for separating the desired product from impurities.[4]

Q: My purified product seems to degrade over time. What could be the cause?

A: Biphenylmethanols can be susceptible to oxidation.

  • Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.

  • Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might be considered, though this could interfere with subsequent reactions.

Experimental Protocols

Plausible Synthesis of this compound via Suzuki-Miyaura Coupling and Reduction

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 2-formylphenylboronic acid (1.2 eq) and 1-bromo-3-(hydroxymethyl)benzene (1.0 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde.

Step 2: Reduction

  • Dissolve the crude aldehyde from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterSuzuki-Miyaura CouplingReduction
Catalyst Tetrakis(triphenylphosphine)palladium(0)-
Base Potassium Carbonate-
Solvent Toluene/WaterMethanol
Reducing Agent -Sodium Borohydride
Typical Yield 70-85% (crude)85-95% (crude)
Purity (after chromatography) ->95%

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction cluster_purification Purification start_suzuki 2-formylphenylboronic acid + 1-bromo-3-(hydroxymethyl)benzene reagents_suzuki Pd(PPh3)4, K2CO3 Toluene/Water, 90°C start_suzuki->reagents_suzuki product_suzuki 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde reagents_suzuki->product_suzuki start_reduction Crude Aldehyde product_suzuki->start_reduction Workup reagents_reduction NaBH4, Methanol, 0°C to RT start_reduction->reagents_reduction product_reduction This compound reagents_reduction->product_reduction start_purification Crude Product product_reduction->start_purification Workup purification_step Silica Gel Column Chromatography start_purification->purification_step final_product Pure Product (>95%) purification_step->final_product troubleshooting_guide cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Yield or Impure Product low_yield_suzuki Low Yield in Suzuki Coupling? start->low_yield_suzuki byproduct_grignard Biphenyl Byproduct in Grignard? start->byproduct_grignard recrystallization_fail Recrystallization Fails? start->recrystallization_fail check_catalyst Check Catalyst Activity low_yield_suzuki->check_catalyst Yes optimize_conditions Optimize Base/Solvent/Temp. low_yield_suzuki->optimize_conditions Yes slow_addition Ensure Slow Reagent Addition byproduct_grignard->slow_addition Yes anhydrous Verify Anhydrous Conditions byproduct_grignard->anhydrous Yes check_purity_tlc Check Purity (TLC/GC) recrystallization_fail->check_purity_tlc Yes change_solvent Try Different Solvents check_purity_tlc->change_solvent Impure column_chrom Use Column Chromatography change_solvent->column_chrom Still Fails

References

Stability issues of [1,1'-Biphenyl]-2,3'-diyldimethanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [1,1'-Biphenyl]-2,3'-diyldimethanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its benzylic alcohol functional groups. These groups are susceptible to oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of oxidizing agents. Degradation can lead to the formation of aldehydes, carboxylic acids, and other related impurities, potentially impacting the integrity and activity of the compound in experimental assays.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[1] It is recommended to use amber vials or wrap containers in aluminum foil to protect against light exposure. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable, depending on the solvent used. Aliquoting the solution into smaller, single-use volumes can also help to prevent degradation from repeated freeze-thaw cycles.

Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?

A3: Based on the biphenyl structure, this compound is expected to be soluble in many common organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1][2][3] The choice of solvent can influence stability. Protic solvents like alcohols may participate in degradation reactions under certain conditions. It is crucial to use high-purity, degassed solvents to minimize exposure to oxygen and other potential contaminants. For aqueous solutions, the pH will be a critical factor in the stability of the compound.

Q4: How can I monitor the degradation of my this compound solution?

A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for their quantification over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh solutions of this compound before each experiment. 2. Store stock solutions under recommended conditions (cool, dark, and under an inert atmosphere if possible). 3. Verify the purity of the solution using HPLC or LC-MS before use.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Identify the degradation products using LC-MS or other appropriate analytical techniques. 2. Based on the identified products, determine the likely degradation pathway (e.g., oxidation). 3. Implement preventative measures such as using degassed solvents, adding antioxidants (with caution, as they may interfere with experiments), and protecting the solution from light.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent has adequate solubilizing power for the desired concentration. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If using a solvent mixture, ensure the proportions are maintained to prevent changes in solubility.
Discoloration of the solution (e.g., turning yellow). Formation of chromophoric degradation products.1. This is a strong indicator of degradation. Discard the solution and prepare a fresh one. 2. Investigate the cause of degradation (e.g., light exposure, incompatible container material).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[4][5][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 48 hours in a sealed vial.

  • Photodegradation:

    • Expose the stock solution to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

  • HPLC Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify the major degradation products.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress Condition % Degradation of Parent Compound Major Degradation Products (Hypothetical) Notes
0.1 M HCl, 60°C, 24h < 5%Minor unknown peaksRelatively stable to acid hydrolysis.
0.1 M NaOH, 60°C, 24h 15-25%Biphenyl-2-carbaldehyde-3'-methanol, Biphenyl-2-carboxylic acid-3'-methanolSusceptible to base-catalyzed oxidation/degradation.
3% H₂O₂, RT, 24h 30-50%Biphenyl-2,3'-dicarbaldehyde, Biphenyl-2-carbaldehyde-3'-carboxylic acidHighly susceptible to oxidation.
80°C, 48h 10-20%Biphenyl-2-carbaldehyde-3'-methanolModerate thermal degradation.
Photostability 20-40%Various photoproductsSignificant degradation upon light exposure.

Visualizations

Potential Degradation Pathway of this compound

A This compound B Biphenyl-2-carbaldehyde-3'-methanol A->B Oxidation D Biphenyl-2,3'-dicarbaldehyde A->D Oxidation C Biphenyl-2-carboxylic acid-3'-methanol B->C Further Oxidation E Biphenyl-2-carbaldehyde-3'-carboxylic acid B->E Oxidation D->E Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid therm Thermal prep->therm photo Photochemical prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation hplc->data

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol. The primary focus is on minimizing impurities through the optimization of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of (2-(hydroxymethyl)phenyl)boronic acid and (3-bromophenyl)methanol.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Inefficient Catalysis - Catalyst Choice: Ensure the use of an active Pd(0) catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0) in situ. - Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is used. If the reaction is sluggish, consider a slight increase in catalyst loading. - Ligand Selection: The choice of phosphine ligand can significantly impact the reaction. Bulky, electron-rich phosphine ligands can improve catalytic activity.
Ineffective Base - Base Strength: A moderately strong base is required to activate the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can be solvent-dependent. - Base Solubility: Ensure the base is sufficiently soluble in the reaction mixture. The use of aqueous base solutions is common.
Suboptimal Solvent - Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often optimal for Suzuki couplings. This biphasic system helps to dissolve both the organic substrates and the inorganic base. - Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.[1]
Reaction Temperature - Temperature Optimization: Suzuki couplings are typically run at elevated temperatures (e.g., 80-100 °C). If the yield is low, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.
Protodeboronation of Boronic Acid - Anhydrous Conditions (Pre-reaction): Store boronic acids under dry conditions to prevent premature decomposition. - Reaction Conditions: The presence of excess water and high temperatures can promote the loss of the boronic acid group. Optimize the water content in the solvent system.

Issue 2: Presence of Significant Impurities

Impurity Identification (Typical Analytical Method) Potential Cause Recommended Solution
Homocoupling Product of Boronic Acid (bis(2-(hydroxymethyl)phenyl)) LC-MS, GC-MS, ¹H NMR- Presence of oxygen in the reaction mixture. - Inefficient oxidative addition of the aryl halide.- Thorough Degassing: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] - Catalyst Choice: Use a catalyst system that favors cross-coupling over homocoupling.
Unreacted (2-(hydroxymethyl)phenyl)boronic acid LC-MS, ¹H NMR- Incomplete reaction. - Protodeboronation.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize Base and Solvent: As described in "Low Yield".
Unreacted (3-bromophenyl)methanol LC-MS, GC-MS, ¹H NMR- Incomplete reaction. - Inefficient catalyst.- Increase Reaction Time: Ensure the reaction goes to completion. - Check Catalyst Activity: Use a fresh, active catalyst.
Dehalogenated Starting Material ((phenyl)methanol from (3-bromophenyl)methanol) GC-MS- Presence of hydride sources in the reaction mixture.- Use High-Purity Reagents: Ensure solvents and bases are free from contaminants that can act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction typically involves the coupling of (2-(hydroxymethyl)phenyl)boronic acid with (3-bromophenyl)methanol in the presence of a base.

Q2: What are the critical parameters to control in the Suzuki-Miyaura coupling to minimize impurities?

A2: The most critical parameters are:

  • Exclusion of Oxygen: Oxygen can lead to the homocoupling of the boronic acid, a major impurity.[1] Thorough degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

  • Choice of Catalyst and Ligand: The palladium catalyst and its associated ligands determine the efficiency and selectivity of the reaction.

  • Base Selection: The base plays a key role in the transmetalation step and its strength and solubility can affect the reaction rate and yield.

  • Solvent System: A suitable solvent system is necessary to dissolve all reactants and facilitate the interaction between the organic and aqueous phases.

  • Temperature: The reaction temperature influences the reaction rate but can also promote side reactions if too high.

Q3: How can I remove the homocoupled boronic acid impurity?

A3: The homocoupling product, bis(2-(hydroxymethyl)phenyl), often has different polarity compared to the desired product. Purification can typically be achieved by:

  • Column Chromatography: Using a silica gel column with an appropriate solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the products.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.

Q4: Can I use a different aryl halide instead of (3-bromophenyl)methanol?

A4: Yes, other aryl halides can be used. The general reactivity trend for the halide is I > Br > Cl. Aryl iodides are more reactive but also more expensive. Aryl chlorides are less reactive and may require more specialized catalysts and harsher reaction conditions. Aryl triflates can also be used as coupling partners.[4]

Q5: My boronic acid seems to be degrading. How can I prevent this?

A5: Boronic acids can be susceptible to protodeboronation, especially in the presence of water and at elevated temperatures. To minimize this:

  • Store boronic acids in a desiccator.

  • Use freshly opened or purified boronic acid for the best results.

  • Optimize the amount of water in the reaction; while some water is often necessary for the base to be effective, excess water can be detrimental.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(hydroxymethyl)phenyl)boronic acid (1.0 eq.), (3-bromophenyl)methanol (1.0-1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' This compound Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Catalyst Is the catalyst active and at the correct loading? Start->Check_Catalyst Check_Base Is the base appropriate and sufficiently soluble? Check_Catalyst->Check_Base Yes Optimize_Catalyst Optimize catalyst type and loading. Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent system optimal and degassed? Check_Base->Check_Solvent Yes Optimize_Base Screen different bases. Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Optimize_Solvent Optimize solvent ratio and ensure thorough degassing. Check_Solvent->Optimize_Solvent No Optimize_Temp Adjust reaction temperature. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Characterization challenges of [1,1'-Biphenyl]-2,3'-diyldimethanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-2,3'-diyldimethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The primary challenges often revolve around achieving high yields and purity due to:

  • Cross-coupling reaction inefficiencies: Suzuki or Negishi couplings used to form the biphenyl core can be sensitive to catalyst choice, ligand, base, and reaction conditions. Side reactions, such as homocoupling of the boronic acid/ester, can reduce the yield of the desired product.

  • Steric hindrance: The substitution pattern of the biphenyl system can introduce steric hindrance, slowing down the reaction rate and potentially leading to incomplete conversion.

  • Purification difficulties: The final product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.

Q2: I am having trouble with the purification of my this compound derivative. What are the recommended methods?

A2: Purification of these derivatives can be challenging. Here are some recommended approaches:

  • Column Chromatography: This is the most common method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. The choice of silica gel (or other stationary phase) and solvent system will depend on the polarity of your specific derivative.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. However, finding a suitable solvent system can be difficult.[1][2] Slow evaporation, vapor diffusion, or cooling crystallization are common techniques.[1] It is often a trial-and-error process to find the ideal solvent or solvent mixture.

  • Fractional Crystallization: For removing impurities with very similar properties, fractional crystallization can be employed, where the temperature is carefully controlled to selectively crystallize the desired compound.[2]

Q3: What are the key spectroscopic signatures to confirm the structure of this compound derivatives?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons in the biphenyl system, as well as the methylene protons of the hydroxymethyl groups (-CH₂OH). The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern. The protons of the -CH₂OH groups typically appear as a multiplet.[3]

  • ¹³C NMR: This will show the signals for all the carbon atoms in the molecule, including the quaternary carbons of the biphenyl bond and the carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and characteristic C-H and C=C stretching frequencies for the aromatic rings.

Q4: I am struggling to obtain high-quality crystals of my derivative for X-ray crystallography. What can I do?

A4: Crystal growth is often a significant hurdle for biphenyl derivatives due to their conformational flexibility.[4] Here are some troubleshooting tips:

  • Solvent Selection: Experiment with a wide range of solvents and solvent mixtures. Slow evaporation from a solution where the compound is sparingly soluble is a good starting point.[1] Avoid highly volatile solvents which can lead to rapid precipitation and poor crystal quality.[1]

  • Control Nucleation: Ensure your crystallization vessel is clean to avoid unwanted nucleation sites. Sometimes, introducing a seed crystal can promote the growth of larger, higher-quality crystals.[1]

  • Vary Crystallization Conditions: Try different techniques such as vapor diffusion (liquid/liquid or solid/liquid), slow cooling of a saturated solution, or layering of a solvent and anti-solvent.

  • Additives: In some cases, small amounts of additives can improve crystal quality. For example, the addition of 0.2% agarose has been shown to improve the crystal quality of some biphenyl-related proteins.[5]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki Coupling Reaction
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials (boronic acid/ester and aryl halide)Inactive catalystEnsure the palladium catalyst is not old or oxidized. Consider using a freshly opened batch or a more robust catalyst/ligand system.
Insufficient base or inappropriate baseThe choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor solvent choiceThe solvent should be anhydrous and deoxygenated. Toluene, dioxane, and DMF are common choices. Ensure proper degassing of the solvent and reaction mixture.
Formation of significant side products (e.g., homocoupling)Incorrect stoichiometryUse a slight excess (1.1-1.5 equivalents) of the boronic acid/ester relative to the aryl halide.
Reaction temperature is too high or too lowOptimize the reaction temperature. While some reactions proceed at room temperature, others require heating. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Problem 2: Difficulty in Chromatographic Purification
Symptom Possible Cause Suggested Solution
Co-elution of product and impuritiesSimilar polarity of compoundsTry a different solvent system with varying polarity. Using a mixture of three solvents can sometimes improve separation.
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Streaking or tailing of the product on the columnCompound is too polar for the solvent systemAdd a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent.
Adsorption to silica gelIf the compound is basic, a small amount of triethylamine can be added to the eluent. If it is acidic, a small amount of acetic acid may help.
Product is not eluting from the columnCompound is too polarSwitch to a more polar solvent system. A step gradient to a highly polar solvent like methanol may be necessary.
Problem 3: Ambiguous NMR Spectra
Symptom Possible Cause Suggested Solution
Broad or poorly resolved peaksPresence of paramagnetic impuritiesPass the sample through a small plug of silica gel or celite before preparing the NMR sample.
Compound aggregationTry running the spectrum at a higher temperature or in a different solvent.
Complex, overlapping multiplets in the aromatic regionSecond-order coupling effectsRun the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase spectral dispersion.
Presence of rotamersDue to restricted rotation around the biphenyl bond, you may be observing signals from multiple conformers. Running the spectrum at a higher temperature can sometimes coalesce these signals.
Absence of expected signals (e.g., -OH protons)Proton exchange with residual water in the solventUse a freshly opened ampule of deuterated solvent. A D₂O exchange experiment can confirm the presence of exchangeable protons.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the synthesis of this compound derivatives. Optimization of specific reagents and conditions will be necessary for individual derivatives.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via cannula.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum. Do not dry crystals intended for X-ray analysis as this can damage them.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Aryl Halide, Boronic Acid) reaction Suzuki Coupling start->reaction workup Aqueous Workup reaction->workup Crude Product chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy recrystallization->nmr Pure Product ms Mass Spectrometry recrystallization->ms xray X-ray Crystallography recrystallization->xray

Caption: General experimental workflow for the synthesis and characterization of biphenyl derivatives.

troubleshooting_logic cluster_problem cluster_solution start Characterization Issue? low_yield Low Yield start->low_yield Yes purity_issue Purity Issues start->purity_issue Yes crystal_issue No Crystals start->crystal_issue Yes optimize_synthesis Optimize Reaction Conditions (Catalyst, Base, Temp) low_yield->optimize_synthesis optimize_purification Screen Solvents/Stationary Phases for Chromatography purity_issue->optimize_purification optimize_crystallization Screen Solvents & Techniques (Vapor Diffusion, Slow Cooling) crystal_issue->optimize_crystallization

Caption: A logical flow for troubleshooting common experimental challenges.

References

Technical Support Center: Refining the Workup Procedure for [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the experimental workup procedure for [1,1'-Biphenyl]-2,3'-diyldimethanol. The following recommendations are based on established protocols for structurally similar biphenyl derivatives and diol compounds.

Frequently Asked Questions (FAQs)

Q1: What is a general recommended workup procedure for isolating this compound after synthesis?

A1: A typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction mixture. The organic layer is then washed to remove residual reagents and byproducts, dried, and concentrated. Final purification is generally achieved through column chromatography or recrystallization.

Q2: Which solvent system is recommended for the extraction of this compound?

A2: Dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) are commonly used for extracting polar biphenyl compounds. Given the two hydroxyl groups in this compound, these solvents should provide good solubility. It is advisable to perform a small-scale solvent screen to determine the optimal solvent for your specific reaction mixture.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities may include unreacted starting materials (e.g., the corresponding dialdehyde or dicarboxylic acid), partially reduced intermediates (e.g., compounds with one alcohol and one aldehyde/acid group), and byproducts from the specific synthetic route employed.

Q4: How can I effectively remove triphenylphosphine oxide if it is a byproduct in my reaction?

A4: Triphenylphosphine oxide can often be removed by precipitation from a suitable solvent mixture, such as diethyl ether (Et2O), followed by filtration.[1] Alternatively, column chromatography can be effective.

Q5: What are suitable solvent systems for the purification of this compound by column chromatography?

A5: Based on procedures for similar di-functionalized biphenyls, a gradient elution on silica gel is recommended.[1] Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. A mixture of dichloromethane and diethyl ether has also been shown to be effective for separating related compounds.[1]

Q6: Is recrystallization a viable purification method for this compound?

A6: Yes, recrystallization can be an excellent method for final purification, especially for obtaining high-purity crystalline material. Screening various solvent systems is crucial.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Extraction - Incomplete extraction from the aqueous layer.- Product precipitation during workup.- Degradation of the product.- Perform multiple extractions (at least 3x) with the organic solvent.- Saturate the aqueous layer with brine to decrease the solubility of the product.- Ensure the pH of the aqueous layer is neutral before extraction.- If the product is precipitating, use a larger volume of extraction solvent.
Emulsion Formation During Extraction - High concentration of salts or polar byproducts.- Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite®.
Persistent Impurities After Column Chromatography - Co-elution of impurities with the product.- Inappropriate solvent system.- Optimize the eluent system. Try a different solvent mixture (e.g., dichloromethane/methanol if hexane/ethyl acetate fails).- Consider using a different stationary phase, such as Florisil® or alumina.[3]- If the impurity is significantly different in polarity, an initial wash step may be beneficial.
Product Oiling Out During Recrystallization - Solvent is too good for the compound.- Cooling the solution too quickly.- Use a solvent system where the product is sparingly soluble at room temperature and highly soluble when hot.- Try a co-solvent system (e.g., ethyl acetate/hexane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Difficulty Removing All Solvent Under Reduced Pressure - High-boiling point solvent used in chromatography or recrystallization.- Product is an oil or low-melting solid.- If the product is stable, heat gently under high vacuum.- Co-evaporate with a lower-boiling point solvent like dichloromethane.- Lyophilize from a suitable solvent if the product is a solid.

Experimental Protocols

Protocol 1: General Workup and Extraction
  • Quenching: Carefully quench the reaction mixture by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride (NH4Cl) or water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (if the reaction was acidic).

    • Brine (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen non-polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading and Elution: Carefully load the dried silica with the adsorbed product onto the top of the packed column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Solvent System Screening for Extraction

EntryExtraction SolventVolume (mL)Number of ExtractionsCrude Yield (mg)Purity (by NMR/LC-MS)
1Dichloromethane3 x 503
2Ethyl Acetate3 x 503
3Diethyl Ether3 x 503

Table 2: Eluent Optimization for Column Chromatography

EntryStationary PhaseEluent System (Gradient)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation Quality
1Silica GelHexane/Ethyl Acetate (0-50%)
2Silica GelDichloromethane/Methanol (0-5%)
3Silica GelDichloromethane/Diethyl Ether (0-100%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., CH2Cl2) Quench->Extract Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification Method? Dry->Purify Column Column Chromatography Purify->Column Chromatography Recrystallize Recrystallization Purify->Recrystallize Crystallization PureProduct Pure Product Column->PureProduct Recrystallize->PureProduct

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_guide Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Product Impure? Start->Impure Emulsion Emulsion? Start->Emulsion MoreExtractions Increase number of extractions LowYield->MoreExtractions Yes OptimizeColumn Optimize chromatography eluent Impure->OptimizeColumn Yes AddBrineEmulsion Add brine to break emulsion Emulsion->AddBrineEmulsion Yes AddBrine Add brine to aqueous layer MoreExtractions->AddBrine CheckpH Check pH before extraction AddBrine->CheckpH ChangeStationary Change stationary phase OptimizeColumn->ChangeStationary TryRecrystallization Attempt recrystallization ChangeStationary->TryRecrystallization Stand Let stand AddBrineEmulsion->Stand FilterCelite Filter through Celite® Stand->FilterCelite

Caption: Troubleshooting decision tree for the workup of this compound.

References

Catalyst deactivation in reactions using [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing catalysts derived from [1,1'-Biphenyl]-2,3'-diyldimethanol in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of catalysts derived from this compound?

A1: this compound is a chiral diol primarily used as a precursor to chiral ligands or catalysts for asymmetric synthesis. Common applications include its use in catalysts for asymmetric additions of organometallic reagents to aldehydes, as a phosphoramidite ligand in palladium-catalyzed asymmetric cycloadditions, as a precursor to chiral phosphoric acid catalysts, and as a diphosphine ligand in asymmetric hydrogenation reactions.

Q2: My reaction is sluggish or not proceeding to completion. What are the general causes of catalyst deactivation?

A2: Catalyst deactivation can stem from several factors, broadly categorized as chemical, thermal, or mechanical.[1][2] For homogeneous catalysts derived from this compound, common causes include:

  • Poisoning: Impurities in substrates, reagents, or solvents can bind to the active sites of the catalyst.[1][2][3]

  • Formation of Inactive Species: The catalyst can convert into a catalytically inactive state, such as the reduction of an active Pd(II) to an inactive Pd(0) species or the formation of stable catalyst-product adducts.[4][5]

  • Ligand Degradation: The biphenyl-based ligand itself can undergo decomposition under the reaction conditions.

  • Side Reactions: The catalyst may participate in unintended side reactions with the substrate or reagents, leading to its consumption.[6][7][8]

Q3: How can I minimize the risk of catalyst deactivation?

A3: To mitigate catalyst deactivation, consider the following preventative measures:

  • Use High-Purity Reagents: Ensure that all substrates, solvents, and reagents are of high purity and free from potential catalyst poisons like sulfur or water.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or sensitive reagents.

  • Optimize Reaction Conditions: Avoid excessively high temperatures that could lead to thermal degradation of the catalyst.

  • Proper Catalyst Handling: Store and handle the catalyst and its precursors according to the supplier's recommendations to prevent decomposition.

Troubleshooting Guides by Reaction Type

Palladium-Catalyzed Reactions (e.g., Cycloadditions with Phosphoramidite Ligands)

Issue: Low yield or conversion in a palladium-catalyzed reaction using a phosphoramidite ligand derived from this compound.

Potential Cause Troubleshooting Step Explanation
Formation of Inactive Pd(0) 1. Add a mild re-oxidant (e.g., benzoquinone) if compatible with the reaction.[4] 2. Ensure the reaction is run under strictly anaerobic conditions if Pd(0) is the desired active state.In many Pd(II)-catalyzed cycles, reduction to Pd(0) can lead to the formation of inactive palladium black.[4] Some reactions, however, are catalyzed by Pd(0) and require an inert atmosphere to prevent oxidation.
Ligand Degradation 1. Lower the reaction temperature. 2. Screen alternative solvents.Phosphoramidite ligands can be sensitive to hydrolysis or thermal decomposition.
Inhibition by Additives or Byproducts 1. Analyze the reaction mixture for the accumulation of byproducts that might act as inhibitors. 2. Re-evaluate the necessity and concentration of any additives.Certain species generated during the reaction can coordinate to the palladium center and inhibit catalysis.
Poisoning by Impurities 1. Purify substrates and solvents immediately before use. 2. Consider passing reagents through a plug of activated alumina or carbon.Trace impurities can act as potent poisons for palladium catalysts.[9]
Chiral Phosphoric Acid Catalysis

Issue: The chiral phosphoric acid catalyst, derived from this compound, appears to be consumed during the reaction, leading to incomplete conversion.

Potential Cause Troubleshooting Step Explanation
Catalyst Acts as a Nucleophile 1. Modify the substrate or reaction conditions to disfavor the side reaction. 2. Use a catalyst with bulkier groups at the 3,3'-positions of the biphenyl backbone if available.The phosphate moiety of the catalyst can sometimes act as a nucleophile, reacting with electrophilic species in the reaction mixture. This has been observed in reactions like bromoesterification, leading to "bromophosphatation".[6][7][8]
Inhibition by Basic Impurities 1. Ensure all reagents and glassware are free from basic residues. 2. Add a non-nucleophilic acid scavenger if compatible.Chiral phosphoric acids are Brønsted acid catalysts and can be neutralized by basic impurities.
Product Inhibition 1. Monitor the reaction kinetics to check for a decrease in rate over time that is not linear with substrate consumption. 2. If possible, perform the reaction with the gradual addition of substrate.The product of the reaction may have a higher affinity for the catalyst than the substrate, leading to inhibition.
Asymmetric Hydrogenation (with Rhodium or Palladium Diphosphine Ligands)

Issue: The asymmetric hydrogenation reaction stops before reaching full conversion.

Potential Cause Troubleshooting Step Explanation
Formation of Inactive Metal Clusters 1. Ensure proper mixing to maintain a homogeneous solution. 2. Degas all solvents and reagents thoroughly.Rhodium catalysts can form inactive hydride clusters.[10]
Solvent-Induced Deactivation 1. If using an alcohol solvent, consider switching to a non-coordinating solvent like toluene or CH2Cl2.Primary alcohols can be decarbonylated by the catalyst, leading to the formation of inactive carbonyl complexes.[10]
Oxidative Deactivation 1. Maintain a positive pressure of hydrogen. 2. Purge the reactor thoroughly with an inert gas before introducing hydrogen.Oxygen can irreversibly oxidize the metal center.
Substrate or Product Inhibition 1. Lower the initial substrate concentration. 2. Add a non-coordinating co-ligand like triphenylphosphine if applicable.The substrate or product may bind too strongly to the metal center, inhibiting the catalytic cycle.[11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Poisoning Test
  • Baseline Reaction: Run the reaction under standard, optimized conditions with high-purity reagents. Monitor the conversion over time to establish a baseline kinetic profile.

  • Spiking Experiment: Repeat the reaction, but add a small amount (e.g., 0.1-1 mol%) of a suspected poison (e.g., a thiol, amine, or halide salt) at the beginning of the reaction.

  • Analysis: Compare the kinetic profile of the spiked reaction to the baseline. A significant decrease in the reaction rate indicates that the catalyst is susceptible to poisoning by that class of compound.

Protocol 2: Catalyst Regeneration (for Palladium Catalysts)

This is a general guideline and may need to be adapted for specific catalysts and reactions.

  • Recovery: If the catalyst is heterogeneous, filter it from the reaction mixture. If homogeneous, it may be precipitated by adding a non-solvent.

  • Washing: Wash the recovered catalyst with a solvent that will dissolve adsorbed impurities but not the catalyst itself.

  • Oxidative Treatment (for Pd(0) removal): In some cases, the activity of a catalyst deactivated by the formation of Pd(0) can be restored by treatment with a mild oxidant like benzoquinone.[4] This should be done cautiously as it can also degrade the ligand.

  • Drying: Dry the catalyst thoroughly under vacuum before reuse.

Visualizations

CatalystDeactivationPathway Active Active Catalyst (e.g., Pd(II)-Ligand) Inactive_Reduced Inactive Reduced Species (e.g., Pd(0) Colloid) Active->Inactive_Reduced Reduction Inactive_Poisoned Poisoned Catalyst (Catalyst-Poison Adduct) Active->Inactive_Poisoned Poisoning Inactive_Degraded Degraded Ligand + Metal Species Active->Inactive_Degraded Degradation Product Desired Product Active->Product Substrate Substrate(s) Reagent(s) Substrate->Active Catalytic Cycle Poison Impurities (e.g., Sulfur, Water) Poison->Inactive_Poisoned Stress Thermal Stress (High Temp) Stress->Inactive_Degraded

Caption: General pathways for catalyst deactivation.

TroubleshootingFlowchart Start Reaction Failure (Low Yield / Rate) Check_Purity Are all reagents and solvents of high purity? Start->Check_Purity Check_Inert Was the reaction run under a strictly inert atmosphere? Check_Purity->Check_Inert Yes Purify Action: Purify reagents/ solvents and repeat. Check_Purity->Purify No Check_Temp Is the reaction temperature within the optimal range? Check_Inert->Check_Temp Yes Improve_Inert Action: Improve inerting technique and repeat. Check_Inert->Improve_Inert No Optimize_Temp Action: Optimize temperature. Check_Temp->Optimize_Temp No Investigate Investigate specific deactivation pathway (e.g., product inhibition). Check_Temp->Investigate Yes

Caption: A logical troubleshooting workflow for a failing reaction.

References

Validation & Comparative

Comparing [1,1'-Biphenyl]-2,3'-diyldimethanol with other biphenyl-based ligands

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Structure, Performance, and Application for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand scaffolds, those based on the biphenyl backbone have proven to be exceptionally versatile and effective in a wide array of chemical transformations. Their utility stems from their axial chirality, conformational rigidity, and the tunability of their steric and electronic properties.

This guide provides a comparative overview of several key classes of biphenyl-based ligands, presenting their performance in benchmark asymmetric reactions. While this report aims to be comprehensive, it is important to note that a thorough search of the scientific literature and chemical databases yielded no specific information on the synthesis or catalytic application of [1,1'-Biphenyl]-2,3'-diyldimethanol . Therefore, this guide will focus on well-documented and widely used biphenyl-based ligands to provide a valuable comparative context for researchers in the field. The discussion will encompass iconic ligands such as BINOL and MeO-BIPHEP, alongside other structurally significant biphenyl diols, offering insights into how substituent patterns and functional groups influence their catalytic prowess.

Prominent Biphenyl-Based Ligands: A Comparative Analysis

The efficacy of a chiral ligand is ultimately determined by its performance in inducing stereoselectivity in a given reaction. This section presents a comparative summary of the catalytic activity of several well-established biphenyl-based ligands in two key asymmetric transformations: the addition of diethylzinc to aldehydes and asymmetric hydrogenation.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. The performance of various chiral biphenyl-2,2'-diol ligands in the addition of diethylzinc to benzaldehyde is summarized in Table 1.

Table 1: Performance of Chiral Biphenyl-2,2'-diol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand (BIPOL)6,6'-SubstituentYield (%)Enantiomeric Excess (ee, %)
(S)-L1-CH₃9592
(S)-L2-CH₂CH₃9693
(S)-L3-CH(CH₃)₂9594
(S)-L4-C(CH₃)₃9695

Data sourced from a study on adjustable axially chiral biphenyl ligands.[1][2]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Biphenyl-based phosphine ligands, such as MeO-BIPHEP, are renowned for their high efficiency in Ru-catalyzed and Ir-catalyzed hydrogenation reactions. Table 2 provides a comparison of MeO-BIPHEP with other notable diphosphine ligands in the asymmetric hydrogenation of various substrates.

Table 2: Performance of MeO-BIPHEP and Other Diphosphine Ligands in Asymmetric Hydrogenation

SubstrateLigandCatalyst SystemEnantiomeric Excess (ee, %)
Methyl acetamidocinnamate(S)-MeO-BIPHEPRh(I)>99
Methyl (Z)-α-acetamidocinnamate(R,R)-MeO-BIPHEPIr(I)98
Tetralone(S)-MeO-BIPHEPRu(II)97
2-(6'-methoxy-2'-naphthyl)propenoic acidBisbenzodioxanPhosRu(II)92.2

Performance data is compiled from various studies on asymmetric hydrogenation.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a key biphenyl ligand and a typical asymmetric catalytic reaction.

Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)

A common route to chiral biphenyl diols involves the resolution of a racemic precursor followed by chemical modification. The synthesis of (S)-L1 starts from the resolved (S)-6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde.

  • Reduction: (S)-6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde is reduced with sodium borohydride (NaBH₄) in ethanol to yield the corresponding diol, (S)-[1,1'-biphenyl]-2,2'-diyldimethanol, with methoxy groups at the 6 and 6' positions.[1]

  • Bromination: The resulting diol is then treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane to afford the dibromide.[1]

  • Reduction of Bromide: The dibromide is subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to yield (S)-6,6'-dimethyl-2,2'-dimethoxy-[1,1'-biphenyl].[1]

  • Demethylation: Finally, the methoxy groups are cleaved using a demethylating agent like boron tribromide (BBr₃) in dichloromethane to give the target diol, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.[1]

General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes

The following is a general protocol for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral biphenyl-2,2'-diol ligand.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral biphenyl-2,2'-diol ligand (0.02 mmol) is dissolved in an anhydrous solvent such as toluene (2.0 mL).

  • Reaction Setup: The solution is cooled to a specific temperature (e.g., 0 °C or -20 °C), and a solution of diethylzinc (1.0 M in hexanes, 0.4 mmol) is added dropwise. The mixture is stirred for a predetermined time (e.g., 30 minutes) to allow for the formation of the active catalyst.

  • Substrate Addition: The aldehyde (0.2 mmol) is then added to the reaction mixture.

  • Reaction Monitoring and Quenching: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1][2]

Visualizing Reaction Pathways and Ligand Synthesis

Diagrams generated using Graphviz can effectively illustrate complex chemical processes.

G General Catalytic Cycle for Asymmetric Addition Catalyst Chiral Ligand-Metal Complex Intermediate1 Ligand-Metal-Aldehyde Complex Catalyst->Intermediate1 + Aldehyde Substrate Aldehyde Substrate->Intermediate1 Reagent Dialkylzinc Intermediate2 Alkylation Transition State Reagent->Intermediate2 Intermediate1->Intermediate2 + Dialkylzinc Product_Complex Ligand-Metal-Alkoxide Complex Intermediate2->Product_Complex Alkyl Transfer Product_Complex->Catalyst Work-up releases Product Product Chiral Alcohol Product_Complex->Product

Caption: A generalized catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde, mediated by a chiral ligand-metal complex.

G Synthetic Pathway to a Chiral Biphenyl Diol Racemic_Precursor Racemic Biphenyl Precursor Resolution Chiral Resolution Racemic_Precursor->Resolution Enantiopure_Precursor Enantiopure Precursor Resolution->Enantiopure_Precursor Functional_Group_Intro Functional Group Introduction Enantiopure_Precursor->Functional_Group_Intro Modified_Biphenyl Modified Enantiopure Biphenyl Functional_Group_Intro->Modified_Biphenyl Final_Ligand Chiral Biphenyl Diol Ligand Modified_Biphenyl->Final_Ligand Final Transformation (e.g., Demethylation)

Caption: A schematic representation of a synthetic route to an enantiopure biphenyl diol ligand, often involving a key resolution step.

Conclusion and Future Outlook

Biphenyl-based ligands have undeniably carved a significant niche in the field of asymmetric catalysis. The axial chirality and structural rigidity of the biphenyl backbone provide a robust platform for creating highly effective chiral environments around a metal center. This has led to the development of a vast library of ligands, with mainstays like BINOL and MeO-BIPHEP continuing to be workhorses in both academic and industrial settings.

The comparative data presented in this guide underscore the profound impact of substituent modifications on the biphenyl scaffold. As demonstrated with the series of [1,1'-biphenyl]-2,2'-diol ligands, fine-tuning the steric bulk at the 6 and 6' positions can lead to incremental but significant improvements in enantioselectivity. This highlights a key principle in ligand design: subtle structural changes can have a pronounced effect on the outcome of a catalytic reaction.

The absence of literature on this compound represents a gap in the explored chemical space of biphenyl-based ligands. The unsymmetrical nature of this substitution pattern could lead to unique coordination geometries and catalytic properties. Future research could be directed towards the synthesis and evaluation of such unsymmetrical biphenyl ligands, potentially unlocking novel reactivity and selectivity.

As the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science sectors continues to grow, the development of new, more efficient, and selective chiral ligands will remain a critical area of research. The biphenyl scaffold, with its proven track record and amenability to modification, is poised to remain at the forefront of these endeavors. Future innovations may lie in the development of biphenyl-based ligands with novel electronic properties, the incorporation of secondary coordinating groups, or their immobilization on solid supports for enhanced recyclability and application in continuous flow processes.

References

Navigating the Landscape of Chiral Biphenyl Diols: A Comparative Guide to Enantioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity. While a vast array of chiral ligands have been developed, this guide provides a comparative analysis of the enantioselectivity of several prominent chiral biphenyl diols in the asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for evaluating catalyst performance. This guide aims to offer a data-driven resource to inform the selection of catalysts for stereoselective transformations.

Introduction to Chiral Biphenyl Diols

Axially chiral biaryl diols are a cornerstone of asymmetric catalysis, prized for their rigid C2-symmetric scaffold which effectively transfers chiral information to the reaction center. Among these, derivatives of [1,1'-Biphenyl]-2,2'-diol (BINOL) have been extensively studied and have demonstrated exceptional performance across a wide range of reactions. However, the specific isomer [1,1'-Biphenyl]-2,3'-diyldimethanol is not commonly documented in the context of enantioselective catalysis, with a notable scarcity of performance data in the scientific literature.

This guide, therefore, focuses on readily available and well-characterized alternatives, providing a comparative analysis of their effectiveness in the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a valuable model for assessing the steric and electronic effects of the ligand on the stereochemical outcome of the reaction.

Comparative Performance of Chiral Biphenyl Diols

The following table summarizes the performance of selected chiral biphenyl diols in the asymmetric addition of diethylzinc to benzaldehyde. The data highlights the enantiomeric excess (ee) and yield achieved with each ligand, providing a quantitative basis for comparison.

Chiral LigandAldehydeYield (%)ee (%)Reference
(S)-BINOLBenzaldehyde9598[1][2]
(S)-3,3'-Ph₂-BINOLBenzaldehyde98>99[1]
(S)-3,3'-(3,5-Xylyl)₂-BINOLBenzaldehyde96>99[1]
(R)-VAPOLBenzaldehyde9991[3]
(R)-VANOLBenzaldehyde9990[3]

Experimental Protocols

A general experimental protocol for the asymmetric addition of diethylzinc to aldehydes using a chiral biphenyl diol is provided below. It is important to note that optimal conditions may vary depending on the specific ligand and substrate used.

Materials:

  • Chiral biphenyl diol ligand (e.g., (S)-BINOL)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral biphenyl diol (0.1 mmol) in the anhydrous solvent (5 mL).

  • Add Ti(O-iPr)₄ (0.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the diethylzinc solution (1.1 mmol) to the catalyst mixture and stir for an additional 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for the titanium-mediated asymmetric addition of diethylzinc to an aldehyde using a chiral diol ligand.

CatalyticCycle cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Chiral Diol Chiral Diol Active Ti-Diol Complex Active Ti-Diol Complex Chiral Diol->Active Ti-Diol Complex + Ti(O-iPr)4 Ti(O-iPr)4 Ti(O-iPr)4 Ti(O-iPr)4->Active Ti-Diol Complex Coordination Aldehyde Coordination Active Ti-Diol Complex->Coordination + Aldehyde Addition Enantioselective Ethyl Addition Coordination->Addition + Et2Zn Addition->Active Ti-Diol Complex Regeneration Product Release Chiral Alcohol Product Addition->Product Release Hydrolysis

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Logical Workflow for Catalyst Selection

The decision-making process for selecting a suitable chiral ligand for a specific asymmetric transformation can be visualized as follows:

CatalystSelection Define Reaction Define Target Reaction and Substrate Literature Search Literature Search for Similar Transformations Define Reaction->Literature Search Identify Ligands Identify Potential Chiral Ligands Literature Search->Identify Ligands Compare Performance Compare Reported Yield and ee% Identify Ligands->Compare Performance Consider Availability Consider Ligand Availability and Cost Compare Performance->Consider Availability Select Candidate Select Candidate Ligand(s) Consider Availability->Select Candidate Experimental Screening Experimental Screening and Optimization Select Candidate->Experimental Screening Final Selection Final Catalyst Selection Experimental Screening->Final Selection

Caption: Workflow for chiral catalyst selection.

Conclusion

While the specific compound this compound lacks sufficient data for a thorough evaluation of its enantioselectivity, a wealth of information is available for other chiral biphenyl diols. The data presented in this guide demonstrates that ligands such as BINOL and its derivatives, as well as VAPOL and VANOL, are highly effective in promoting the enantioselective addition of diethylzinc to aldehydes, often achieving excellent yields and enantiomeric excesses. The choice of ligand will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and availability. Researchers are encouraged to use this guide as a starting point and to consult the primary literature for more detailed information when designing their synthetic strategies.

References

Performance Benchmark of Axially Chiral Biphenyl Diol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Catalysis

In the landscape of asymmetric catalysis, the development of efficient and highly selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. Among the privileged chiral scaffolds, axially chiral biaryls, particularly those based on the biphenyl backbone, have demonstrated significant potential. This guide provides a comparative performance benchmark of a series of adjustable axially chiral [1,1'-biphenyl]-2,2'-diol ligands against the well-established (R)-BINOL in the asymmetric addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Comparative Performance Data

The following table summarizes the performance of various (S)-configured [1,1'-biphenyl]-2,2'-diol catalysts and (R)-BINOL in the asymmetric addition of diethylzinc to benzaldehyde. The key performance indicators are the reaction yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

Catalyst/LigandSubstituent (R)Yield (%)[1]Enantiomeric Excess (ee, %)[1]
(S)-L1H8885
(S)-L2Et9091
(S)-L3i-Pr9295
(S)-L4CF2H8582
(S)-L5Cl9396
(S)-L6Br9194
(R)-BINOL-8280

Experimental Protocols

The presented data is based on the following general experimental protocol for the asymmetric addition of diethylzinc to aldehydes.

Materials:

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Chiral ligand ((S)-[1,1'-biphenyl]-2,2'-diol derivative or (R)-BINOL)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • A solution of the chiral ligand (0.02 mmol) in anhydrous toluene (1.0 mL) is prepared in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) is added dropwise at 0 °C.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Logical Relationship of Catalyst Performance

The following diagram illustrates the logical relationship between the catalyst structure and its performance in the asymmetric addition reaction. The choice of ligand directly influences the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product alcohol.

G Catalyst Performance Logic cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Asymmetric Addition cluster_product Product Aldehyde Aldehyde Reaction Catalytic Asymmetric Addition Aldehyde->Reaction Diethylzinc Diethylzinc Diethylzinc->Reaction ChiralLigand Chiral Ligand ([1,1'-Biphenyl]-2,2'-diol or BINOL) ChiralLigand->Reaction controls enantioselectivity ChiralAlcohol Chiral Alcohol Reaction->ChiralAlcohol Yield & ee

Caption: Logical flow of the catalyzed reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the chiral catalysts in the asymmetric addition of diethylzinc to aldehydes.

G Experimental Workflow start Start ligand_prep Prepare Chiral Ligand Solution start->ligand_prep add_zn Add Diethylzinc ligand_prep->add_zn stir_1 Stir at 0°C for 30 min add_zn->stir_1 add_aldehyde Add Aldehyde stir_1->add_aldehyde reaction Monitor Reaction by TLC add_aldehyde->reaction quench Quench Reaction reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

References

Comparative study of different synthetic routes to [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of [1,1'-Biphenyl]-2,3'-diyldimethanol

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted biphenyl scaffolds is of paramount importance. This compound is a valuable building block, and this guide provides a comparative analysis of two plausible synthetic routes for its preparation: a Suzuki-Miyaura coupling approach and a route involving the reduction of a biphenyl diester.

Comparative Summary of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic routes to this compound, allowing for a direct comparison of their respective advantages and disadvantages.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Biphenyl Diester Reduction
Overall Strategy Palladium-catalyzed cross-coupling of an arylboronic acid and an aryl halide, followed by deprotection.Synthesis of a biphenyl-2,3'-dicarboxylate intermediate followed by reduction.
Key Reactions Suzuki-Miyaura Coupling, Protection/DeprotectionSuzuki-Miyaura Coupling, Esterification, Reduction
Starting Materials (2-(Hydroxymethyl)phenyl)boronic acid, 1-bromo-3-(bromomethyl)benzene, protecting groups2-Bromobenzoic acid, (3-methoxycarbonylphenyl)boronic acid, reducing agent
Estimated Yield Good to excellent yields are often achieved in Suzuki-Miyaura couplings.[1][2][3][4]High yields are typical for the reduction of esters with strong reducing agents like LiAlH4.[5][6][7]
Reaction Conditions Generally mild, though requires an inert atmosphere and careful control of catalyst and ligand systems.[8][9][10]The reduction step requires strictly anhydrous conditions and careful handling of the pyrophoric reducing agent.[5]
Scalability Can be challenging to scale up due to catalyst cost and removal of palladium residues.Generally scalable, with the main challenge being the safe handling of large quantities of reducing agents.
Functional Group Tolerance Tolerates a wide range of functional groups, though protection of the hydroxyl groups may be necessary.[8]The strong reducing agent in the final step is not compatible with many functional groups.

Route 1: Suzuki-Miyaura Coupling Strategy

This route constructs the biphenyl backbone through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. To avoid side reactions, the hydroxyl groups of the starting materials are protected, for instance, as tetrahydropyranyl (THP) ethers.

Suzuki-Miyaura Coupling Route cluster_0 Protection cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection A 2-(Hydroxymethyl)phenylboronic acid PA Protected Boronic Acid A->PA DHP, p-TsOH B 1-Bromo-3-(hydroxymethyl)benzene PB Protected Aryl Bromide B->PB DHP, p-TsOH C Protected Biphenyl PB->C Pd(PPh3)4, K2CO3 D This compound C->D H+, H2O Biphenyl Diester Reduction Route cluster_0 Suzuki-Miyaura Coupling cluster_1 Reduction E Methyl 2-bromobenzoate G Dimethyl [1,1'-biphenyl]-2,3'-dicarboxylate F (3-(Methoxycarbonyl)phenyl)boronic acid F->G Pd(PPh3)4, K2CO3 H This compound G->H LiAlH4, THF

References

A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-2,3'-diyldimethanol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for [1,1'-Biphenyl]-2,3'-diyldimethanol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The cost-effectiveness of each method is evaluated based on reagent costs, reaction yields, and process complexity. Experimental data from analogous reactions reported in the scientific literature are used to project the outcomes for the synthesis of the target molecule.

Introduction

This compound is a bifunctional molecule featuring a biphenyl scaffold, a common motif in pharmacologically active compounds and functional materials. The efficient and cost-effective synthesis of such molecules is a critical consideration in research and development. This guide compares two powerful and versatile synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and a Grignard reaction-based approach.

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, offering a robust method for the formation of carbon-carbon bonds.[1] For the synthesis of this compound, a plausible approach involves the coupling of 2-bromobenzyl alcohol with (3-(hydroxymethyl)phenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzyl alcohol (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq.).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Synthetic Route 2: Grignard Reaction and Reduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[2] A potential route to this compound involves the reaction of the Grignard reagent derived from 3-bromobenzyl alcohol with 2-carboxybenzaldehyde, followed by reduction of the resulting intermediate. To avoid the acidic proton of the benzyl alcohol interfering with the Grignard reagent, a protection-deprotection sequence or a one-pot reduction of the intermediate keto-alcohol would be necessary. For simplicity and cost-effectiveness, a direct reduction following the Grignard reaction is proposed.

Experimental Protocol: Grignard Reaction and Reduction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.5 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromobenzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux to sustain the reaction.

  • Grignard Addition: After the magnesium is consumed, cool the Grignard reagent to 0 °C. Add a solution of 2-carboxybenzaldehyde (0.9 eq.) in anhydrous THF dropwise via the addition funnel. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. The crude product, a keto-alcohol, is then dissolved in methanol and treated with a reducing agent such as sodium borohydride at 0 °C.

  • Final Workup and Purification: After the reduction is complete, acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Cost-Effectiveness Comparison

The following tables summarize the estimated costs and performance of the two synthetic routes. Prices for reagents are based on currently available catalog prices from major chemical suppliers and may vary.

Reagent Molecular Weight Supplier & Price (per gram) Quantity per mole of product Cost per mole of product
Route 1: Suzuki-Miyaura Coupling
2-Bromobenzyl alcohol187.04 g/mol Sigma-Aldrich: ~$6.40[3]187.04 g$1197.06
(3-(Hydroxymethyl)phenyl)boronic acid151.96 g/mol Sigma-Aldrich: ~$33.50[4]182.35 g (1.2 eq.)$6108.73
Tetrakis(triphenylphosphine)palladium(0)1155.58 g/mol TCI America: ~
107.00/5g(107.00/5g (~107.00/5g(
21.40/g)[5]
23.11 g (0.02 eq.)$494.55
Potassium Carbonate138.21 g/mol Flinn Scientific: ~$0.17/g[6]276.42 g (2.0 eq.)$47.00
Total Estimated Reagent Cost ~$7847.34
Route 2: Grignard Reaction & Reduction
3-Bromobenzyl alcohol187.04 g/mol A.B Enterprises: ~$1.00/g[7]187.04 g$187.04
Magnesium Turnings24.31 g/mol Lab Alley: ~$0.10/g[8]36.47 g (1.5 eq.)$3.65
2-Carboxybenzaldehyde150.13 g/mol Sihauli Chemicals: ~$12.50/g (for 1g)[9]135.12 g (0.9 eq.)$1689.00
Sodium Borohydride37.83 g/mol Widely available, approx. $0.50/g~37.83 g (1.0 eq.)$18.92
Tetrahydrofuran (THF)72.11 g/mol Carl ROTH: ~$0.12/mL[10]~1000 mL$120.00
Total Estimated Reagent Cost ~$2018.61
Parameter Suzuki-Miyaura Coupling Grignard Reaction & Reduction Notes
Projected Yield 70-90%60-80%Yields are estimates based on similar reactions in the literature. Actual yields may vary.
Reaction Time 12-24 hours4-6 hours (total)Grignard reaction is typically faster, but the two-step process adds time.
Reagent Toxicity Palladium catalysts can be toxic and require careful handling and removal from the final product. Boronic acids have moderate toxicity.Grignard reagents are highly reactive and moisture-sensitive. Brominated aromatic compounds can be irritants.Both routes require standard laboratory safety precautions.
Process Complexity One-pot reaction, but requires inert atmosphere and careful control of catalyst activity. Purification can be challenging to remove palladium residues.Two-step process (Grignard formation/reaction and reduction). Requires strictly anhydrous conditions for the Grignard step.The Grignard route may be considered more technically demanding due to the moisture sensitivity of the reagents.
Scalability Scalable, but the cost of the palladium catalyst can become significant on a larger scale.Generally scalable, with the cost of magnesium being low. The need for anhydrous conditions can be a challenge on an industrial scale.

Workflow Diagrams

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 2-Bromobenzyl Alcohol Reaction Toluene/Water Reflux, 12-24h Reactant1->Reaction Reactant2 (3-(Hydroxymethyl)phenyl)boronic Acid Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Grignard_Workflow Grignard Reaction & Reduction Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_workup Workup & Purification Reactant1 3-Bromobenzyl Alcohol Grignard_Formation Anhydrous THF Reactant1->Grignard_Formation Reagent1 Mg Turnings Reagent1->Grignard_Formation Grignard_Addition Grignard Addition Grignard_Formation->Grignard_Addition Reactant2 2-Carboxybenzaldehyde Reactant2->Grignard_Addition Intermediate Keto-alcohol Intermediate Grignard_Addition->Intermediate Reduction Methanol Intermediate->Reduction Reducing_Agent NaBH4 Reducing_Agent->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Confirming the Absolute Configuration of [1,1'-Biphenyl]-2,3'-diyldimethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and chemical sciences, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of atropisomeric compounds like [1,1'-Biphenyl]-2,3'-diyldimethanol. We present supporting data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate technique.

Methodology Comparison

The determination of absolute configuration for chiral molecules, including atropisomers, relies on a few well-established techniques. Each method offers distinct advantages and disadvantages in terms of sample requirements, experimental complexity, and data interpretation. The choice of method often depends on the physical properties of the compound and the resources available.

Method Principle Advantages Limitations Sample Requirement
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map.[1]Considered the definitive "gold standard" for providing unambiguous, high-resolution structural data.[2][3]Requires a high-quality single crystal, which can be difficult to grow, especially for oils or amorphous solids.[3][4]~1-5 mg of crystalline material.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[1]Requires a small amount of sample, is non-destructive, and can be performed on non-crystalline materials.[5]Interpretation can be complex for conformationally flexible molecules.[5] Requires comparison to a known standard or computationally predicted spectra.[1][6]<1 mg, solution.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized infrared light associated with vibrational transitions.A powerful method for molecules in solution, serving as a reliable alternative to X-ray crystallography.[7] Provides rich structural information.Requires specialized equipment and comparison with quantum mechanical (DFT) calculations for confident assignment.[7][8][9]~5-10 mg, solution.
Biphenyl Chiroptical Probe Derivatization Covalent bonding of the chiral analyte to a biphenyl probe, inducing a predictable twist in the probe's structure that is detectable by ECD.[5][10]Straightforward and reliable for conformationally mobile or ECD-silent compounds.[5] The resulting derivative often has a strong, easily interpretable ECD signal.[10]Requires chemical modification of the analyte, which must have appropriate functional groups (e.g., diols, acids).~1-5 mg for derivatization and analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. These protocols are generalized and may require optimization for this compound.

Single-Crystal X-ray Crystallography

This method provides direct evidence of the three-dimensional arrangement of atoms.

Protocol:

  • Crystal Growth: Dissolve the enantiomerically pure this compound in a suitable solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient quality and size (>0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to obtain an initial model. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects of the X-rays.[4] The Flack parameter is calculated; a value close to 0 for the correct enantiomer confirms the assignment with high confidence. For light-atom structures, using Cu Kα radiation can enhance the anomalous scattering effect.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful solution-phase technique that provides stereochemical information by comparing an experimental spectrum to a computationally predicted one.[7]

Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample (~8-10 mg) in a suitable deuterated or non-polar solvent (e.g., CDCl₃, CCl₄) at a concentration that gives an adequate infrared absorbance (typically 0.5-1.0 AU).[11]

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.[11]

    • Collect data over a relevant spectral range (e.g., 900-1800 cm⁻¹). Data collection may require several hours to achieve a good signal-to-noise ratio.[11]

    • Perform solvent subtraction and baseline correction on the resulting spectra.

  • Computational Modeling:

    • Assume an absolute configuration (e.g., aR or aS) for the molecule.

    • Perform a conformational search using molecular mechanics to identify low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.[7]

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the assumed absolute configuration is correct.[7] If the spectra are mirror images, the absolute configuration is opposite to the one assumed.

Biphenyl Chiroptical Probe Method

This method is particularly suited for diols. The diol functionality of this compound can be used to form a cyclic acetal with a biphenyl probe, inducing a helical twist that is measurable by ECD spectroscopy.

Protocol:

  • Derivatization:

    • In a solution of this compound (1 equivalent) in an anhydrous solvent like chloroform, add a suitable biphenyl probe such as 2,2'-dimethoxy-1,1'-biphenyl-based dimethylacetal (1 equivalent).[5]

    • Add a catalytic amount of p-toluenesulfonic acid and 4 Å molecular sieves.[5]

    • Stir the reaction mixture at room temperature overnight.[5]

  • Purification:

    • After the reaction is complete, filter the mixture and evaporate the solvent.

    • Purify the resulting biphenyl dioxolane derivative using column chromatography on silica gel.[5]

  • ECD Analysis:

    • Dissolve the purified derivative in a suitable solvent (e.g., THF, acetonitrile) at a concentration of approximately 1 x 10⁻³ M.[12]

    • Record the ECD and UV spectra using a spectropolarimeter.

  • Configuration Assignment:

    • The sign of the Cotton effect of the biphenyl A band (around 280-300 nm) is diagnostic of the induced biphenyl twist.

    • A positive Cotton effect typically corresponds to an M (left-handed) helical twist, while a negative Cotton effect corresponds to a P (right-handed) twist.

    • The relationship between the analyte's stereochemistry and the induced twist is established based on steric interactions in the transition state, allowing for an unambiguous assignment of the absolute configuration.[10]

Visualized Workflows

The following diagrams illustrate the logical flow of each primary experimental method for determining the absolute configuration of this compound.

xray_workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis start Enantiopure Sample crystal Grow Single Crystal start->crystal mount Mount Crystal crystal->mount collect Collect Diffraction Data mount->collect solve Solve & Refine Structure collect->solve flack Analyze Flack Parameter solve->flack assign Assign Absolute Configuration flack->assign

Caption: Workflow for X-ray Crystallography.

vcd_workflow cluster_exp Experimental cluster_comp Computational exp_start Prepare Solution exp_measure Measure IR and VCD Spectra exp_start->exp_measure compare Compare Experimental and Calculated Spectra exp_measure->compare comp_start Assume Configuration (e.g., aR) comp_conf Conformational Search comp_start->comp_conf comp_dft DFT Calculation of Spectra comp_conf->comp_dft comp_dft->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD Spectroscopy.

probe_workflow cluster_synth Synthesis cluster_analysis Analysis start Analyte + Biphenyl Probe react Derivatization Reaction start->react purify Purify Derivative react->purify measure Record ECD Spectrum purify->measure analyze Analyze Cotton Effect Sign measure->analyze assign Assign Absolute Configuration analyze->assign

Caption: Workflow for Biphenyl Chiroptical Probe Method.

References

The Untapped Potential of [1,1'-Biphenyl]-2,3'-diyldimethanol: A Comparative Guide to its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant knowledge gap regarding the specific applications of [1,1'-Biphenyl]-2,3'-diyldimethanol. In contrast, its structural isomers, particularly [1,1'-Biphenyl]-2,2'-diyldimethanol and [1,1'-Biphenyl]-3,3'-diyldimethanol, have found utility in specialized fields of chemistry, offering a glimpse into the potential, yet unexplored, applications of the 2,3'-isomer.

This guide provides a comparative analysis of the known applications of commercially available isomers of biphenyl-diyldimethanol and posits potential areas of investigation for the understudied this compound. This information is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel chemical entities.

Isomeric Landscape: Structure and Potential

The positioning of the hydroxymethyl groups on the biphenyl backbone dictates the molecule's symmetry and steric hindrance, which in turn influences its chemical reactivity and potential applications. The asymmetric nature of this compound, compared to its C2-symmetric 2,2'- and 3,3'- counterparts, could offer unique advantages in certain applications, such as the synthesis of non-symmetric ligands or polymers with specific material properties.

Biphenyl_Isomers cluster_23 This compound (Target Compound - Limited Data) cluster_22 [1,1'-Biphenyl]-2,2'-diyldimethanol (Known Applications) cluster_33 [1,1'-Biphenyl]-3,3'-diyldimethanol (Commercially Available) 23_structure 23_structure 22_structure 22_structure 33_structure 33_structure

Caption: Structural comparison of this compound and its isomers.

Comparative Applications of Biphenyl-diyldimethanol Isomers

While specific peer-reviewed studies on the applications of this compound are scarce, the utility of its isomers provides a valuable framework for predicting its potential.

IsomerKnown ApplicationsPotential Applications of this compound (Hypothetical)
[1,1'-Biphenyl]-2,2'-diyldimethanol - Precursor for Chiral Ligands: Used in the synthesis of phosphine, phosphite, and other ligands for asymmetric catalysis. The C2 symmetry is often advantageous for achieving high enantioselectivity.[1] - Monomer for Advanced Polymers: Serves as a building block for polymers with high thermal stability and specific mechanical properties.[1]- Synthesis of Non-Symmetric Chiral Ligands: The lack of C2 symmetry could be exploited to create ligands for specific catalytic transformations where asymmetry is beneficial. - Development of Novel Polymers: Incorporation of this asymmetric monomer could lead to polymers with unique morphologies and properties.
[1,1'-Biphenyl]-3,3'-diyldimethanol - Intermediate in Organic Synthesis: Commercially available and can be used as a starting material for more complex molecules.[2][3]- Scaffold for Drug Discovery: The biphenyl moiety is a common scaffold in medicinal chemistry. The diol functionality allows for further derivatization to create libraries of compounds for screening.
General Biphenyl Derivatives - Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. - Organic Semiconductors: Biphenyl derivatives have been investigated for their charge-transporting properties in organic electronic devices.[4][5] - Heat-Transfer Fluids: Used in industrial applications due to their high thermal stability.- Design of Novel Liquid Crystalline Materials: The specific geometry of the 2,3'-isomer could lead to new liquid crystal phases. - Development of p-type Semiconductors: Could be explored for its potential in organic light-emitting diodes (OLEDs) and solar cells.

Experimental Protocols: A Look at Isomer Synthesis

The synthesis of biphenyl-diyldimethanol isomers often involves the reduction of the corresponding dicarboxylic acids or their esters. A general synthetic pathway is outlined below.

Synthesis_Pathway Dicarboxylic_Acid Biphenyl-x,x'-dicarboxylic Acid Esterification Esterification (e.g., SOCl2, MeOH) Dicarboxylic_Acid->Esterification Optional Step Reduction Reduction (e.g., LiAlH4, THF) Dicarboxylic_Acid->Reduction Direct Reduction Diester Biphenyl-x,x'-dicarboxylate Esterification->Diester Diester->Reduction Diol [1,1'-Biphenyl]-x,x'-diyldimethanol Reduction->Diol

Caption: General synthetic route to biphenyl-diyldimethanol isomers.

A typical experimental protocol for the synthesis of [1,1'-Biphenyl]-2,2'-diyldimethanol via the reduction of its corresponding diester is as follows:

Synthesis of Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate:

  • Suspend [1,1'-biphenyl]-2,2'-dicarboxylic acid in methanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reduction to [1,1'-Biphenyl]-2,2'-diyldimethanol:

  • Dissolve dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield [1,1'-Biphenyl]-2,2'-diyldimethanol.

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. Future studies could focus on:

  • Development of an efficient and scalable synthesis for this compound.

  • Exploration of its use as a precursor for non-symmetric chiral ligands and their application in asymmetric catalysis.

  • Investigation of its incorporation into polymers to study the resulting material properties.

  • Synthesis and evaluation of derivatives for applications in medicinal chemistry, liquid crystals, and organic electronics.

By exploring these avenues, the scientific community can unlock the potential of this underutilized molecule and expand the toolbox of building blocks for advanced materials and therapeutics.

References

Safety Operating Guide

Navigating the Disposal of [1,1'-Biphenyl]-2,3'-diyldimethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of [1,1'-Biphenyl]-2,3'-diyldimethanol, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Handle the chemical in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The primary principle for laboratory waste is to manage it in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[4]

  • Waste Characterization : Although related isomers are not deemed hazardous, it is best practice to treat this compound as a chemical waste. Do not dispose of it down the sink or in regular trash.[5][6]

  • Containerization :

    • Solid Waste : Collect solid this compound waste, including contaminated items like gloves or paper towels, in a clearly labeled, sealed container.[7][8] The container should be compatible with the chemical.

    • Liquid Waste : If the compound is in a solution, collect it in a dedicated, leak-proof container.[7] Do not mix it with other incompatible waste streams.[9] The container should be filled to no more than 90% of its capacity.[7]

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[4][7]

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory.[4][9] This area should be near the point of generation and under the control of laboratory personnel.[9]

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4][5] They will ensure it is disposed of at a licensed waste disposal facility.[7]

Decontamination of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Triple Rinsing : For containers of non-acutely hazardous chemicals, thoroughly empty the contents. The container can then be disposed of as regular trash after the chemical label has been defaced.[5]

  • Acutely Hazardous Chemicals : If there is any reason to believe the compound is acutely toxic, the container must be triple rinsed with a suitable solvent.[5][8][9] The first rinseate must be collected and disposed of as hazardous waste.[8]

Quantitative Safety Data (for 2,2'-Biphenyldimethanol)

PropertyValueSource
Melting Point110-111 °C[1]
Flash PointNot available
Autoignition TemperatureNot available

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound for Disposal is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Solid liquid_waste Collect in a labeled, leak-proof container for liquid chemical waste. is_solid->liquid_waste Liquid storage Store in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [1,1'-Biphenyl]-2,3'-diyldimethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for [1,1'-Biphenyl]-2,3'-diyldimethanol (CAS No. 66888-79-7), focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to prevent direct contact and inhalation of dust particles. The following table summarizes the necessary protective equipment.

Protection Type Recommended Equipment Specifications
Eye Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for handling solid chemicals. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a ventilated enclosure or if dust generation is likely.

Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.

Disposal Plan

Contaminated materials and the chemical itself should be disposed of as chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical in the regular trash or down the drain.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Workspace handling_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2,3'-diyldimethanol
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2,3'-diyldimethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.